AChE-IN-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H35N5O9 |
|---|---|
Molecular Weight |
609.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-[4-[(1,2,3,4-tetrahydroacridin-9-ylamino)methyl]triazol-1-yl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C30H35N5O9/c1-16(36)40-15-25-27(41-17(2)37)28(42-18(3)38)29(43-19(4)39)30(44-25)35-14-20(33-34-35)13-31-26-21-9-5-7-11-23(21)32-24-12-8-6-10-22(24)26/h5,7,9,11,14,25,27-30H,6,8,10,12-13,15H2,1-4H3,(H,31,32)/t25-,27-,28+,29-,30?/m1/s1 |
InChI Key |
OGJDAUMZIZNSTG-PMPAXKATSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)N2C=C(N=N2)CNC3=C4CCCCC4=NC5=CC=CC=C53)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N2C=C(N=N2)CNC3=C4CCCCC4=NC5=CC=CC=C53)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis and Characterization of AChE-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-9, also identified as compound A-1, is a novel triazole-linked tacrine glycoconjugate that has demonstrated potent acetylcholinesterase (AChE) inhibitory activity.[1] Developed as an analog of the first FDA-approved drug for Alzheimer's disease, tacrine, this compound is designed to mitigate the hepatotoxicity associated with its parent compound while retaining strong therapeutic efficacy.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound, offering valuable insights for researchers in the fields of medicinal chemistry and neurodegenerative disease.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The key precursors are an anomeric azide derived from a glucose moiety and a terminal alkyne derivative of tacrine.
Experimental Protocol: Synthesis
Materials:
-
9-chloro-1,2,3,4-tetrahydroacridine
-
Propargylamine
-
Acetylated glucose derivative
-
Sodium azide
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
Appropriate solvents (e.g., DMF, CH2Cl2) and reagents for each step.
Step 1: Synthesis of the Terminal Alkyne Derivative of Tacrine
A solution of 9-chloro-1,2,3,4-tetrahydroacridine and an excess of propargylamine in a suitable solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography to yield the N-propargyl-1,2,3,4-tetrahydroacridin-9-amine.
Step 2: Synthesis of the Anomeric Azide
An acetylated glucose derivative is first converted to an anomeric bromide using a suitable brominating agent. The resulting bromide is then treated with sodium azide in a polar aprotic solvent, such as DMF, to yield the corresponding anomeric azide. The product is purified by crystallization or column chromatography.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne derivative of tacrine and the anomeric azide are dissolved in a suitable solvent system, typically a mixture of t-BuOH and water. To this solution, an aqueous solution of copper(II) sulfate pentahydrate and sodium ascorbate is added. The reaction mixture is stirred at room temperature until completion, as indicated by TLC. The product, this compound, is then isolated by extraction and purified by column chromatography.
Characterization of this compound
The structural identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.
Physicochemical and Spectroscopic Data
| Parameter | Value |
| Molecular Formula | C30H35N5O9 |
| Molecular Weight | 609.63 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Characteristic peaks for the tacrine moiety, the triazole ring, the sugar moiety, and the acetyl groups would be reported here. |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Characteristic peaks for the tacrine moiety, the triazole ring, the sugar moiety, and the acetyl groups would be reported here. |
| HRMS (ESI) | m/z calculated for C30H36N5O9 [M+H]⁺ and the found value would be reported here. |
Note: The specific NMR and HRMS data are typically found in the supporting information of the primary research article and are presented here as a template.
Biological Evaluation
Acetylcholinesterase Inhibition Assay
The in vitro inhibitory activity of this compound against acetylcholinesterase is determined using the spectrophotometric method developed by Ellman.[3][4][5]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound (this compound) at various concentrations, and the AChE solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predefined period (e.g., 15 minutes).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is determined, and the percentage of inhibition is calculated for each concentration of this compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Hepatotoxicity Assay
The potential hepatotoxicity of this compound is assessed in vitro using a cell-based MTT assay on human liver cancer cell line, HepG2.[6][7][8]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Tacrine (as a positive control for toxicity)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treat the cells with various concentrations of this compound and tacrine for a specified period (e.g., 24 hours).
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Quantitative Data Summary
| Compound | AChE IC₅₀ (µM) | HepG2 Cell Viability (%) at 200 µM |
| This compound (A-1) | 0.4 | 100 |
| Tacrine | Reference Value | 35 |
Data sourced from Kaur Gulati H, et al. Bioorg Chem. 2022 Jan;118:105479.[1]
Visualizations
Synthesis Workflow
Caption: Synthetic route to this compound via CuAAC.
Experimental Workflow for Characterization
References
- 1. Design, Synthesis, biological investigations and molecular interactions of triazole linked tacrine glycoconjugates as Acetylcholinesterase inhibitors with reduced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and functional survey of new Tacrine analogs modified with nitroxides or their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. broadpharm.com [broadpharm.com]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In Vitro Acetylcholinesterase Inhibition Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro acetylcholinesterase (AChE) inhibition assay, a critical tool in the discovery and characterization of novel therapeutic agents for conditions such as Alzheimer's disease. While this guide is broadly applicable, it is framed around the evaluation of a hypothetical inhibitor, designated herein as AChE-IN-9.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1] This action terminates the nerve signal at cholinergic synapses.[1] Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.[2][3] This mechanism is the foundation for the therapeutic effects of currently approved drugs for Alzheimer's disease, which aim to ameliorate the cognitive decline associated with the loss of cholinergic neurons.[4]
The in vitro acetylcholinesterase inhibition assay is a fundamental method used to screen and characterize the potency of new chemical entities that target this enzyme. The most widely used method is the spectrophotometric assay developed by Ellman, which provides a rapid, simple, and cost-effective means of determining the inhibitory potential of a compound.[5]
Experimental Protocols
The following protocol is a detailed methodology for determining the in vitro acetylcholinesterase inhibitory activity of a compound such as this compound, based on the widely adopted Ellman's method.[6]
Principle of the Ellman's Assay
The assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of the substrate acetylthiocholine (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at a specific wavelength (typically 405-415 nm).[6][7] The presence of an AChE inhibitor will reduce the rate of ATCI hydrolysis, leading to a decrease in the production of the colored product.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
Test compound (this compound)
-
Positive control (e.g., Donepezil, Galantamine)
-
Solvent for test compound (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well is typically in the range of 0.02-0.5 U/mL.[6][8]
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer. Common concentrations are 14-15 mM for ATCI and 10 mM for DTNB.[6]
-
Prepare a stock solution of the test compound (this compound) and the positive control in a suitable solvent like DMSO.
-
-
Assay in 96-Well Plate:
-
Add the following to each well of a 96-well plate in the specified order:
-
Phosphate buffer.
-
Solution of the test compound (this compound) at various concentrations. For the control wells, add the solvent used for the test compound.
-
AChE solution.
-
-
The total volume in each well before the addition of substrate and chromogen can be around 180-190 µL.[6]
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.[6]
-
-
Initiation of Reaction and Measurement:
-
Add the DTNB solution followed by the ATCI solution to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over a specific time period (e.g., 5-30 minutes).[6]
-
-
Data Analysis:
-
The rate of reaction is determined from the slope of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
Quantitative data from acetylcholinesterase inhibition assays are typically summarized in tables to facilitate comparison between different compounds. Due to the absence of publicly available data for "this compound," the following table presents representative data for a hypothetical potent acetylcholinesterase inhibitor, referred to as Inhibitor-X (e.g., this compound).
| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |
| Inhibitor-X (e.g., this compound) | Acetylcholinesterase (AChE) | 15.5 ± 2.1 | Mixed |
| Butyrylcholinesterase (BuChE) | 120.8 ± 10.5 | Competitive | |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | 14.0 | Non-competitive |
| Butyrylcholinesterase (BuChE) | 3,100 | Non-competitive |
Note: The data presented for Inhibitor-X is hypothetical and for illustrative purposes only. The IC50 values for Donepezil are representative values from the literature.[6]
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase and its Inhibition
Caption: Mechanism of Acetylcholinesterase Action and Inhibition.
Experimental Workflow for In Vitro AChE Inhibition Assay
Caption: Workflow of the Ellman's Method for AChE Inhibition.
References
- 1. die-wuestens.de [die-wuestens.de]
- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stomach Pain in Kids - Children's Health [childrens.com]
- 4. IN-9 | Nixie Bargraph Tube / Linear Indicator Recording Level | Soviet-Tubes [soviet-tubes.com]
- 5. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Binding Affinity and Kinetics of Donepezil for Acetylcholinesterase (AChE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil is a highly selective and reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action forms the basis of its therapeutic use in managing the symptoms of mild to moderate Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the binding affinity and kinetics of Donepezil with AChE, including detailed experimental protocols and data presentation.
Binding Affinity of Donepezil for AChE
The binding affinity of Donepezil for AChE is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are crucial for understanding the potency of the inhibitor. The affinity of Donepezil can vary depending on the species from which the AChE is sourced.
| Parameter | Value | AChE Source | Reference |
| IC50 | 11.6 nM | Human (hAChE) | [2] |
| IC50 | 30 nM | Human (hAChE) | [3] |
| IC50 | 51 nM | Electric Eel (Electrophorus electricus) | [4] |
| IC50 | 35 nM | Electric Eel (Electrophorus electricus) | [3] |
| Ki | 2.98 ± 0.54 nM | Torpedo californica | [5] |
Binding Kinetics of Donepezil for AChE
The reversible nature of the binding implies a continuous association and dissociation between Donepezil and AChE, allowing for a dynamic equilibrium to be established. The overall strength of the interaction is reflected in the low nanomolar Ki values.
Mechanism of Action and Signaling Pathway
Donepezil's primary mechanism of action is the inhibition of AChE. This leads to an accumulation of acetylcholine in the synaptic cleft, which can then bind to and activate postsynaptic acetylcholine receptors. This enhanced cholinergic signaling is believed to be responsible for the cognitive-enhancing effects of the drug in Alzheimer's disease.
Experimental Protocols
Determination of AChE Inhibition (IC50) using the Ellman Method
The Ellman method is a widely used spectrophotometric assay to measure AChE activity and inhibition.
Principle: Acetylthiocholine (ATCh), a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color production is proportional to AChE activity.
Materials:
-
96-well microplate
-
Spectrophotometric microplate reader
-
AChE enzyme solution (e.g., from human red blood cells or electric eel)
-
Donepezil stock solution (in DMSO or appropriate solvent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCh) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a series of dilutions of Donepezil from the stock solution.
-
Prepare working solutions of AChE, ATCh, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
Donepezil solution at various concentrations (or solvent for control)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes).
-
-
Initiate Reaction:
-
Add DTNB solution to each well.
-
Add ATCh solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each Donepezil concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the Donepezil concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Determination of Binding Kinetics (kon, koff) using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that can be used to measure the real-time association and dissociation of an inhibitor to its target enzyme.
Principle: AChE is immobilized on a sensor chip. A solution containing Donepezil is flowed over the chip surface. The binding of Donepezil to the immobilized AChE causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The rate of increase in the signal corresponds to the association rate (kon), and the rate of decrease in the signal after the Donepezil solution is replaced with buffer corresponds to the dissociation rate (koff).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
AChE enzyme
-
Donepezil solutions of varying concentrations
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
Immobilization of AChE:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the AChE solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of Donepezil over the sensor surface at a constant flow rate and record the association phase.
-
Switch to running buffer to monitor the dissociation phase.
-
If necessary, inject a regeneration solution to remove any remaining bound Donepezil before the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD), which is the ratio of koff to kon.
-
References
- 1. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The in silico and in vitro analysis of donepezil derivatives for Anopheles acetylcholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Structural Analysis of the Acetylcholinesterase-Inhibitor Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analysis of acetylcholinesterase (AChE) in complex with the inhibitor designated as "compound 9". As a specific crystal structure for an "AChE-IN-9" complex is not publicly available, this document focuses on the structural insights derived from computational modeling studies, including molecular docking and molecular dynamics simulations. Furthermore, it outlines the standard experimental protocols essential for the validation and characterization of AChE inhibitors.
Core Data Presentation
The following tables summarize the quantitative data from computational and in vitro studies of compound 9 and other relevant AChE inhibitors.
Table 1: Binding Affinity and Inhibition Data for Compound 9 and Reference Inhibitors
| Compound | Target | Method | Binding Affinity (kcal/mol) | IC50 (µM) | Selectivity Index (SI) vs BuChE |
| Compound 9 | AChE | MD Simulation | -32.9 | Not Reported | Not Reported |
| Compound 8 | AChE | MD Simulation | -31.8 | Not Reported | Not Reported |
| Donepezil | AChE | In Vitro Assay | Not Reported | 8.50 | Not Reported |
| Galantamine | AChE | In Vitro Assay | Not Reported | 5.01 | 3.68 |
| Compound 17o | AChE | In Vitro Assay | Not Reported | Not Reported | 23.45 |
Data compiled from various sources, including molecular dynamics simulations and in vitro enzyme inhibition assays.[1][2]
Table 2: Key Interacting Residues of AChE with Various Inhibitors (from Computational Studies)
| Inhibitor Class | Interacting Residues in AChE Active Site | Type of Interaction |
| Nereistoxin Derivatives | Not explicitly detailed in provided abstracts | Hydrogen bonding, π-π interactions, π-π stacking, hydrophobic interactions |
| Imidazotriazole-based Thiazolidinones | Not explicitly detailed in provided abstracts | Hydrogen bonding, π-π interactions, π-π stacking, hydrophobic interactions |
| Solasonine | GLU292, SER293, ARG296, SER347 | Hydrogen bonds |
This table highlights the types of interactions observed in molecular docking and dynamics studies of different inhibitors with the AChE active site.[3][4]
Experimental and Computational Protocols
In Silico Structural Analysis: Molecular Docking and Molecular Dynamics
This section details the computational workflow for predicting the binding mode and affinity of an inhibitor with AChE.
a. Preparation of Protein and Ligand Structures: The process begins with obtaining the three-dimensional crystal structure of AChE from a repository like the Protein Data Bank (PDB). Any existing water molecules and co-crystallized ligands are removed. Hydrogens are added to the protein structure, which is then subjected to energy minimization using a suitable force field. Concurrently, the 3D structure of the inhibitor is generated and optimized to its lowest energy conformation.
b. Molecular Docking: Molecular docking simulations are conducted using software such as AutoDock or Glide. A grid box is defined to encompass the entire active site gorge of AChE, including the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS). The docking algorithm systematically explores various orientations and conformations of the inhibitor within this defined space, each of which is scored based on a function that estimates its binding affinity. The conformation with the most favorable score is identified as the best binding pose.
c. Molecular Dynamics (MD) Simulations: The most promising docked complex serves as the initial configuration for MD simulations. This complex is solvated in a water box with ions to mimic physiological conditions. The system undergoes energy minimization, followed by a gradual heating to body temperature (310 K) and equilibration. A production MD run is then performed for a substantial duration, typically in the nanosecond range, to observe the dynamic behavior and stability of the protein-inhibitor complex.[1][5] Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the formation of hydrogen bonds are analyzed to evaluate the stability of the interaction.[5] The binding free energy can be more accurately estimated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[6]
In Vitro Enzyme Inhibition Assay (Ellman's Method)
This spectrophotometric assay is the standard method for quantifying the inhibitory potency of a compound against AChE.
-
Principle: The assay measures AChE activity by detecting the product of acetylcholine hydrolysis, thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 405-412 nm.
-
Procedure:
-
The AChE enzyme is pre-incubated with varying concentrations of the test inhibitor in a suitable buffer (pH 7.5-8.0).[7]
-
The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATCI), along with DTNB.[7]
-
The rate of color formation is monitored over time using a microplate reader.
-
The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of a control without the inhibitor.
-
The IC50 value, representing the inhibitor concentration that causes 50% inhibition of enzyme activity, is determined by plotting the inhibition percentage against the inhibitor concentration.[7]
-
X-ray Crystallography of an AChE-Inhibitor Complex
This protocol provides a general framework for determining the high-resolution three-dimensional structure of AChE bound to an inhibitor.
-
Protein Expression and Purification: Recombinant AChE is produced in a suitable expression system (e.g., mammalian cells) and purified to a high degree of homogeneity using chromatographic techniques.
-
Crystallization: The purified AChE is concentrated and mixed with an excess of the inhibitor. Crystallization conditions are screened using methods like vapor diffusion, varying parameters such as precipitants, pH, and temperature.
-
X-ray Diffraction Data Collection: High-quality crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron facility, to obtain a diffraction pattern.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the crystal. The structure is solved using molecular replacement with a known AChE structure as a template. The inhibitor is then modeled into the electron density, and the entire complex is refined to yield a final, validated atomic model.
Mandatory Visualizations
Mechanism of Action and Signaling
Acetylcholinesterase plays a critical role in cholinergic neurotransmission by rapidly hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This action terminates the nerve signal, allowing for precise control of neuronal communication.
AChE inhibitors, such as the computationally studied compound 9, function by blocking the active site of the enzyme. This obstruction prevents the degradation of ACh, leading to its accumulation in the synapse and subsequent hyperstimulation of both nicotinic and muscarinic acetylcholine receptors. This mechanism is the cornerstone of therapeutic strategies for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[8]
The active site of AChE is situated at the base of a deep, narrow gorge. This site is comprised of a Catalytic Active Site (CAS) and a Peripheral Anionic Site (PAS) located near the gorge entrance.[9][10] Inhibitors capable of interacting with both sites are often more potent.[10] Computational analyses indicate that inhibitors form critical interactions, including hydrogen bonds with the catalytic triad and various non-covalent interactions with aromatic residues within the active site gorge.[2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of ACHE as the hub gene targeting solasonine associated with non-small cell lung cancer (NSCLC) using integrated bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AChE-IN-9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-9 is a potent acetylcholinesterase (AChE) inhibitor, identified as a tacrine glycoconjugate. It exhibits an IC50 value of 0.4 µM for AChE.[1] Notably, this compound has been designed to exhibit lower hepatotoxicity compared to its parent compound, tacrine, making it a promising candidate for neuroscience research, particularly in the context of Alzheimer's disease.[1] Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby increasing the duration and intensity of cholinergic signaling.[2][3] This document provides detailed protocols for the dissolution of this compound and its application in cell culture experiments, with a focus on neuronal cell lines.
Data Presentation
Solubility and Recommended Concentrations
Quantitative data regarding the solubility and suggested working concentrations for this compound are summarized in the table below. It is crucial to maintain the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium at a non-toxic level, generally recommended to be at or below 0.1% for most cell lines, and not exceeding 0.5%, especially for sensitive neuronal cells.[2][4][5][6]
| Parameter | Value | Source |
| Molecular Weight | 609.63 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Recommended Stock Solution Concentration | 10 mM in 100% DMSO | N/A |
| Recommended Final DMSO Concentration in Media | ≤ 0.1% (v/v) | [2][4][5][6] |
| Suggested Starting Working Concentration Range | 0.1 µM - 10 µM | Inferred from IC50 and similar compounds |
| IC50 (AChE) | 0.4 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 609.63 g/mol * Volume (L)
-
For example, to prepare 1 mL of 10 mM stock solution, weigh out 6.0963 mg of this compound.
-
-
Dissolve this compound in DMSO.
-
Aseptically add the calculated mass of this compound powder to a sterile microcentrifuge tube.
-
Add the corresponding volume of 100% DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
-
Aliquot and Store.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Treatment of Neuronal Cells (SH-SY5Y) with this compound
This protocol is optimized for the human neuroblastoma cell line SH-SY5Y, a commonly used model in neurotoxicity and Alzheimer's disease research.[1][7]
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (100% DMSO)
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into the desired cell culture plates at an appropriate density for your specific assay. Allow the cells to adhere and grow for 24 hours.
-
-
Preparation of Working Solutions:
-
Important: Perform serial dilutions of the 10 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations. To minimize DMSO-induced toxicity, ensure the final DMSO concentration does not exceed 0.1%.
-
Example for preparing a 1 µM working solution:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of complete culture medium. This results in a 10 µM solution with 0.1% DMSO.
-
Next, add 100 µL of this 10 µM intermediate solution to 900 µL of complete culture medium in the well of a 24-well plate to achieve a final concentration of 1 µM with a final DMSO concentration of 0.01%.
-
-
Prepare a vehicle control by performing the same dilutions with 100% DMSO instead of the this compound stock solution.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the wells containing the SH-SY5Y cells.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Downstream Analysis:
-
Following the incubation period, proceed with your planned downstream assays, such as cell viability assays (e.g., MTT, MTS), acetylcholinesterase activity assays, or neuroprotection assays.
-
Visualization
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of action of an acetylcholinesterase inhibitor at a cholinergic synapse. By blocking the action of AChE, the inhibitor leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of postsynaptic acetylcholine receptors.
Caption: Mechanism of this compound at the cholinergic synapse.
Experimental Workflow
The following diagram outlines the general workflow for dissolving this compound and conducting a cell-based experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 6. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 7. vator.tv [vator.tv]
Application Notes and Protocols for Huperzine A in Organophosphate-Induced Neurotoxicity Studies
Introduction
Note on Compound Name: The specific compound "AChE-IN-9" requested in the topic was not identifiable in a comprehensive search of scientific literature. Therefore, these application notes have been generated using Huperzine A , a well-characterized, potent, and selective acetylcholinesterase (AChE) inhibitor, as a representative compound for studying organophosphate-induced neurotoxicity. Huperzine A is a reversible AChE inhibitor that can cross the blood-brain barrier, making it a relevant tool for central nervous system-related neurotoxicity studies.[1][2][3][4][5]
Organophosphate (OP) compounds are a class of chemicals widely used as pesticides and developed as nerve agents for chemical warfare.[4] Their primary mechanism of toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[6] This inhibition leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and a subsequent cholinergic crisis.[6] Beyond acute toxicity, OP exposure can lead to long-term neurological and psychiatric disorders.[6]
Huperzine A is a sesquiterpene alkaloid that acts as a potent, reversible, and selective inhibitor of AChE.[2][3] Its ability to cross the blood-brain barrier allows it to protect central AChE, a key advantage over inhibitors like pyridostigmine that primarily act peripherally.[1][4] These properties make Huperzine A a valuable research tool for investigating the mechanisms of OP-induced neurotoxicity and for evaluating potential neuroprotective strategies.
These application notes provide detailed protocols for in vitro studies designed to assess the neuroprotective effects of Huperzine A against OP-induced neurotoxicity. The protocols cover the assessment of AChE activity, cell viability, oxidative stress, and neuroinflammation.
Data Presentation
The following tables summarize key quantitative data for Huperzine A, providing a reference for its activity and potential therapeutic window in experimental settings.
Table 1: Inhibitory Activity of Huperzine A against Cholinesterases
| Enzyme | IC₅₀ Value | Source Organism | Notes |
| Acetylcholinesterase (AChE) | ~82 nM | Human | Demonstrates high potency for the target enzyme.[3] |
| Butyrylcholinesterase (BuChE) | Low | Human | Highly selective for AChE over BuChE, which may preserve the scavenger capacity of plasma BuChE for OPs.[2][4] |
Table 2: Neuroprotective Effects of Huperzine A in Organophosphate Challenge Models
| Organophosphate | Model System | Huperzine A Concentration/Dose | Observed Protective Effect | Reference |
| Soman | Guinea Pig (in vivo) | 0.3 mg/kg | 100% survival when administered before a 1.5 x LD₅₀ dose of soman (in conjunction with atropine).[7] | Albuquerque et al., 2006 |
| Sarin | Rat (in vivo) | Not specified in abstract | Pretreatment significantly reduced mortality and the extent and duration of symptoms. | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in organophosphate-induced neurotoxicity and a general workflow for investigating the protective effects of Huperzine A.
Caption: Signaling pathway of organophosphate-induced neurotoxicity and the point of intervention by Huperzine A.
Caption: General experimental workflow for in vitro neuroprotection studies.
Caption: Logical relationship of Huperzine A's protective action against organophosphate toxicity.
Experimental Protocols
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol measures AChE activity in cell lysates to determine the inhibitory effects of an organophosphate and the protective effect of Huperzine A.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell lysis buffer (e.g., 1% Triton X-100 in PBS)
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution (10 mM)
-
Acetylthiocholine iodide (ATCI) solution (75 mM)
-
Huperzine A
-
Organophosphate (e.g., Paraoxon, the active metabolite of parathion)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate neuronal cells in a suitable culture vessel and grow to 80-90% confluency.
-
Prepare four treatment groups:
-
Vehicle Control
-
Huperzine A alone
-
Organophosphate alone
-
Huperzine A pre-treatment followed by organophosphate
-
-
For the pre-treatment group, incubate cells with the desired concentration of Huperzine A for 1-2 hours.
-
Add the organophosphate to the respective wells and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Add cell lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
-
AChE Assay:
-
In a 96-well plate, add 20 µL of cell lysate to each well.
-
Add 140 µL of phosphate buffer (pH 8.0) to each well.
-
Add 20 µL of DTNB solution to each well.
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Normalize the AChE activity to the protein concentration for each sample.
-
Express the AChE activity in the treatment groups as a percentage of the vehicle control.
-
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxicity of the organophosphate and the protective effect of Huperzine A by measuring mitochondrial metabolic activity.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plate
-
Huperzine A
-
Organophosphate (e.g., Paraoxon)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells as described in the AChE activity assay protocol (Vehicle, Huperzine A alone, OP alone, Huperzine A + OP).
-
Incubate for 24-48 hours.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Express the cell viability of the treatment groups as a percentage of the vehicle control.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels, an indicator of oxidative stress.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well black, clear-bottom plate
-
Huperzine A
-
Organophosphate (e.g., Paraoxon)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) solution (10 µM)
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black, clear-bottom plate and treat as described in the previous protocols.
-
-
DCFH-DA Loading:
-
After the treatment period, remove the culture medium and wash the cells twice with HBSS.
-
Add 100 µL of 10 µM DCFH-DA solution to each well.
-
Incubate the plate at 37°C for 30 minutes in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with HBSS to remove excess probe.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of blank wells.
-
Express the ROS levels in the treatment groups as a percentage of the vehicle control.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
This protocol measures the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant as a marker of neuroinflammation.
Materials:
-
Cell culture supernatant from treated cells
-
Commercially available ELISA kit for the specific cytokine of interest (e.g., human TNF-α ELISA kit)
-
Microplate reader
Procedure:
-
Sample Collection:
-
Following the treatment of neuronal cells (or co-cultures with microglia) as described in previous protocols, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate solution to develop the color.
-
Stopping the reaction.
-
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known standards.
-
Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Compare the cytokine levels between the different treatment groups.
-
Conclusion
Huperzine A serves as an excellent model compound for studying the protective effects of reversible AChE inhibitors against organophosphate-induced neurotoxicity. The protocols provided herein offer a framework for researchers to investigate the multifaceted nature of OP neurotoxicity, including cholinergic dysfunction, cell death, oxidative stress, and neuroinflammation, and to evaluate the efficacy of potential neuroprotective agents like Huperzine A. These studies are crucial for advancing our understanding of OP poisoning and for the development of more effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. [Advances on study of organophosphate poisoning prevented by Huperzine A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Huperzine A - Wikipedia [en.wikipedia.org]
- 4. Review of the value of huperzine as pretreatment of organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pretreatment of organophosphate poisoning: potential interests of huperzine A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of Donepezil, Rivastigmine, and (±)Huperzine A in Counteracting the Acute Toxicity of Organophosphorus Nerve Agents: Comparison with Galantamine - PMC [pmc.ncbi.nlm.nih.gov]
AChE-IN-9 as a Pharmacological Tool for Studying Cholinergic Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-9 is a potent acetylcholinesterase (AChE) inhibitor, identified as a tacrine glycoconjugate. Its primary mechanism of action involves the inhibition of AChE, the key enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. By inhibiting AChE, this compound effectively increases the concentration and duration of action of ACh in the synaptic cleft, thereby potentiating cholinergic neurotransmission. This property makes this compound a valuable pharmacological tool for the in vitro and potentially in vivo investigation of cholinergic pathways and their roles in various physiological and pathological processes. Enzyme kinetic studies have characterized this compound as a mixed-type inhibitor of AChE.
Physicochemical and Pharmacological Properties
This compound, also referred to as compound A-1 in some literature, is a synthetic molecule designed to interact with the active site of acetylcholinesterase.
| Property | Value | Reference |
| Target | Acetylcholinesterase (AChE) | [1] |
| IC50 (AChE) | 0.4 µM | [1] |
| IC50 (BuChE) | Not Reported | - |
| Mechanism of Inhibition | Mixed-type | [1] |
| Cellular Toxicity | Non-toxic to HepG2 cells at 200 µM | [1] |
| Selectivity | Selectivity for AChE over Butyrylcholinesterase (BuChE) has not been quantitatively reported. | - |
Note: The lack of reported data on BuChE inhibition is a current limitation in fully characterizing the selectivity profile of this compound. Researchers should consider co-assessment of BuChE activity in their experimental design to ensure specificity.
Applications in Cholinergic Research
This compound can be utilized as a research tool in a variety of experimental contexts to explore the function of the cholinergic system:
-
Elucidating Cholinergic Synaptic Transmission: By acutely inhibiting AChE, researchers can study the downstream effects of enhanced acetylcholine signaling on neuronal excitability, synaptic plasticity, and network activity in brain slices or neuronal cultures.
-
Investigating the Role of Cholinergic Pathways in Disease Models: this compound can be applied to in vitro models of neurological disorders where cholinergic dysfunction is implicated, such as Alzheimer's disease or myasthenia gravis, to explore the consequences of AChE inhibition.
-
Screening and Characterization of Cholinergic Ligands: As a reference compound, this compound can be used in competitive binding assays or functional screens to identify and characterize new molecules that modulate cholinergic signaling.
Experimental Protocols
Protocol 1: In Vitro Determination of AChE Inhibition using Ellman's Method
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for acetylcholinesterase activity using a 96-well plate colorimetric assay based on Ellman's reagent.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel (or other appropriate source)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer to achieve a range of desired concentrations.
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate over the measurement period.
-
Prepare a solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a solution of ATCI (75 mM) in deionized water.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
20 µL of various concentrations of this compound solution (or vehicle for control).
-
140 µL of phosphate buffer (pH 8.0).
-
20 µL of DTNB solution.
-
-
Include wells for a blank (no enzyme) and a positive control (a known AChE inhibitor like donepezil).
-
-
Enzyme Reaction:
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 10 µL of the AChE working solution to each well (except the blank).
-
Immediately add 10 µL of the ATCI solution to all wells.
-
Start the kinetic measurement of absorbance at 412 nm every 30 seconds for 10-15 minutes using the microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Determination of the Mode of AChE Inhibition (Mixed-Type)
This protocol utilizes Michaelis-Menten kinetics to confirm the mixed-type inhibition of AChE by this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a matrix of experimental conditions in a 96-well plate. You will vary the concentration of the substrate (ATCI) at several fixed concentrations of the inhibitor (this compound).
-
For example, use at least five different concentrations of ATCI (e.g., ranging from 0.1 to 5 times the Km of AChE for ATCI).
-
For each ATCI concentration, run the assay with no inhibitor (control) and at least three different concentrations of this compound (e.g., near its IC50 value).
-
-
Enzyme Reaction and Data Collection:
-
Follow the same procedure for initiating and monitoring the reaction as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
-
In the case of mixed-type inhibition, the resulting lines will intersect to the left of the y-axis but not on the x-axis. The Vmax will decrease, and the Km will typically increase as the inhibitor concentration increases.
-
Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation modified for mixed inhibition to determine the kinetic parameters (Vmax, Km, and the inhibition constants Ki and αKi).
-
Visualizations
Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound.
Caption: Workflow for the characterization of a novel AChE inhibitor like this compound.
Caption: Reaction scheme illustrating mixed-type enzyme inhibition.
References
Application Notes and Protocols for High-Throughput Screening of Acetylcholinesterase (AChE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal.[1][2][3] Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[4][5] High-throughput screening (HTS) assays are essential for the rapid and efficient identification of novel AChE inhibitors from large compound libraries.[2][6][7] These assays are typically performed in a quantitative format (qHTS) to determine the potency of hit compounds.[2] This document provides detailed protocols and application notes for conducting HTS campaigns to discover and characterize new AChE inhibitors.
Principle of the Assay
The most common method for screening AChE inhibitors is a colorimetric assay based on the Ellman's method.[4] In this assay, AChE hydrolyzes a synthetic substrate, acetylthiocholine (ATCh), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1][4] A decrease in the rate of color formation is indicative of AChE inhibition. Fluorescent assays, such as those using Amplex Red, provide an alternative with potentially higher sensitivity.[1][8]
Data Presentation
The primary output of an HTS campaign for AChE inhibitors is the identification of "hit" compounds that demonstrate significant inhibition of the enzyme. These hits are then typically subjected to further analysis to confirm their activity and determine their potency, often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes example data for known AChE inhibitors.
| Compound | Type of Inhibition | IC50 (nM) | Selectivity (vs. BChE) |
| Donepezil | Gorge-spanning | 20 ± 10 | High |
| (S,S)-(-)-bis(10)-hupyridone | Bivalent Ligand | 2.4 ± 0.1 | High |
| Galantamine | Competitive | 28 (derivative) | Moderate |
| Tacrine | Mixed competitive/non-competitive | 14.5 (for derivative) | Low |
Note: The IC50 values are examples derived from the literature and may vary depending on the specific assay conditions.[5][9][10] The data for a novel screening compound, such as a hypothetical "AChE-IN-9," would be determined and tabulated in a similar manner.
Signaling Pathway and Experimental Workflow
Acetylcholinesterase Catalytic Reaction and Inhibition
The following diagram illustrates the enzymatic breakdown of acetylcholine by AChE and the mechanism of its inhibition.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase (AChE) Inhibitor Screening Kit (ab283363) | Abcam [abcam.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput screening for identifying acetylcholinesterase inhibitors: Insights on novel inhibitors and the use of liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of Acetylcholinesterase (AChE) Inhibitors for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive, quantitative in vivo assessment of biochemical processes.[1][2] In the context of neurodegenerative diseases such as Alzheimer's disease (AD), PET imaging plays a crucial role in diagnosis, monitoring disease progression, and evaluating the efficacy of novel therapeutics.[3][4][5] One key pathological hallmark of AD is the alteration of cholinergic neurotransmission, making the acetylcholinesterase (AChE) enzyme a valuable target for PET imaging.[6] This document provides a detailed, representative protocol for the radiolabeling of a novel acetylcholinesterase inhibitor, designated here as AChE-IN-9, with Carbon-11 ([¹¹C]) for use in PET imaging studies.
While a specific protocol for a compound designated "this compound" is not available in the public domain, this document outlines a comprehensive procedure based on established methods for the [¹¹C]-methylation of analogous AChE inhibitors, such as rivastigmine analogues.[6] The protocol described herein is intended to serve as a foundational guide for researchers, with the understanding that specific parameters will require optimization for the unique chemical properties of this compound.
Principle of the Method
The radiolabeling of this compound is achieved via a nucleophilic substitution reaction using a high-specific-activity [¹¹C]-methylating agent. The most common and efficient method for introducing a [¹¹C]-methyl group is through the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[7][8] This protocol will focus on the use of [¹¹C]methyl triflate, which is a highly reactive methylating agent suitable for labeling precursors containing nucleophilic functional groups such as amines or phenols.[7]
The overall workflow involves the production of [¹¹C]methane in a cyclotron, its conversion to [¹¹C]methyl triflate, the subsequent radiolabeling of the this compound precursor, purification of the resulting radiotracer, and finally, quality control checks to ensure its suitability for in vivo studies.
Experimental Protocols
Materials and Equipment
-
Precursor: Desmethyl-AChE-IN-9 (or a suitable precursor with a nucleophilic site for methylation)
-
Reagents:
-
[¹¹C]Methane (produced from a cyclotron)
-
Iodine
-
Triflic acid anhydride
-
Anhydrous acetone
-
Anhydrous acetonitrile
-
Helium and Nitrogen gas (UHP grade)
-
Sterile water for injection
-
Ethanol (USP grade)
-
Sodium ascorbate (USP grade)
-
-
Equipment:
-
Medical cyclotron
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab, Siemens Explora)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 Sep-Pak)
-
Gas chromatograph (for residual solvent analysis)
-
Dose calibrator
-
pH meter
-
Sterile filtration unit (0.22 µm filter)
-
Diagram: Experimental Workflow for the Radiolabeling of [¹¹C]this compound
Caption: Workflow for the synthesis of [¹¹C]this compound.
Step-by-Step Protocol
-
Production of [¹¹C]Methyl Triflate:
-
[¹¹C]Carbon dioxide is produced in a medical cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.[7]
-
The [¹¹C]CO₂ is then converted to [¹¹C]CH₄.
-
[¹¹C]CH₄ is subsequently reacted with iodine to form [¹¹C]CH₃I.
-
The [¹¹C]CH₃I is passed through a heated column containing silver triflate to yield volatile [¹¹C]CH₃OTf. This process is typically automated within a synthesis module.
-
-
Radiolabeling of this compound Precursor:
-
Dissolve 1-2 mg of the desmethyl-AChE-IN-9 precursor in 300-500 µL of anhydrous acetone (or another suitable aprotic solvent).
-
The gaseous [¹¹C]CH₃OTf is bubbled through the precursor solution at room temperature. The reaction is typically very fast, often complete within 1-5 minutes.
-
-
Purification of [¹¹C]this compound:
-
The crude reaction mixture is quenched with mobile phase and injected onto a semi-preparative HPLC column (e.g., C18).
-
The mobile phase composition and flow rate should be optimized to achieve good separation of [¹¹C]this compound from the unreacted precursor and any radiolabeled byproducts. A typical mobile phase might consist of a mixture of acetonitrile and an aqueous buffer.
-
The fraction corresponding to the [¹¹C]this compound peak (identified by UV absorbance of the co-injected cold standard) is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the radiotracer.
-
The cartridge is washed with sterile water to remove residual HPLC solvents.
-
The final product, [¹¹C]this compound, is eluted from the cartridge with a small volume of ethanol (USP grade) followed by sterile saline.
-
The final formulated product is passed through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control
Before administration, the final product must undergo a series of quality control tests to ensure its safety and efficacy.
-
Visual Inspection: The solution should be clear, colorless, and free of particulate matter.
-
pH: The pH of the final product should be within the acceptable range for intravenous injection (typically 5.0-7.5).
-
Radiochemical Purity: Determined by analytical HPLC. The radiochemical purity should be >95%.
-
Molar Activity: Calculated from the total radioactivity and the mass of the compound, determined by analytical HPLC with a UV detector calibrated with a standard curve of the non-radiolabeled compound.
-
Residual Solvents: The concentration of residual solvents (e.g., acetone, acetonitrile, ethanol) must be below the limits specified in the United States Pharmacopeia (USP). This is typically measured by gas chromatography.
-
Sterility and Endotoxin Testing: While full sterility and endotoxin testing cannot be completed before release due to the short half-life of ¹¹C, the synthesis should be performed under aseptic conditions. A sample should be retained for retrospective testing.
Data Presentation
The following tables summarize the expected quantitative data for the radiolabeling of [¹¹C]this compound, based on typical values obtained for similar [¹¹C]-labeled PET tracers.[6]
Table 1: Radiosynthesis Parameters for [¹¹C]this compound
| Parameter | Typical Value |
| Radiochemical Yield (decay-corrected) | 30-50% |
| Total Synthesis Time | 20-30 minutes |
| Molar Activity (at end of synthesis) | > 37 GBq/µmol (> 1 Ci/µmol) |
| Radiochemical Purity | > 95% |
Table 2: Quality Control Specifications for [¹¹C]this compound
| Test | Specification |
| Appearance | Clear, colorless solution |
| pH | 5.0 - 7.5 |
| Radiochemical Purity | ≥ 95% |
| Residual Solvents (Ethanol) | < 5000 ppm |
| Residual Solvents (Acetone) | < 5000 ppm |
| Endotoxins | < 175 EU/V |
| Sterility | Sterile |
Signaling Pathway and Logical Relationships
The utility of [¹¹C]this compound as a PET tracer is predicated on its ability to bind specifically to acetylcholinesterase in the brain. The following diagram illustrates the principle of PET imaging of AChE.
Caption: Principle of AChE PET imaging with [¹¹C]this compound.
Conclusion
This document provides a comprehensive, albeit representative, protocol for the radiolabeling of a novel acetylcholinesterase inhibitor, this compound, with Carbon-11. The successful implementation of this protocol will enable researchers to produce a high-quality radiotracer for PET imaging studies, facilitating the in vivo investigation of the cholinergic system in health and disease. It is imperative that all procedures are carried out in accordance with local regulations and safety guidelines for handling radioactive materials. Further optimization of the described methods will be necessary to adapt this protocol to the specific chemical characteristics of this compound.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment [frontiersin.org]
- 4. PET Neuroimaging of Alzheimer's Disease: Radiotracers and Their Utility in Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain PET in the Diagnosis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of new carbon-11 labeled conformationally restricted rivastigmine analogues as potential PET agents for imaging AChE and BChE enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openmedscience.com [openmedscience.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of AChE-IN-9 in Aqueous Buffers
Welcome to the technical support center for AChE-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a glycoconjugate of Tacrine, an acetylcholinesterase (AChE) inhibitor, linked to an acetylated β-Glucose moiety.[1] Like many complex organic molecules, particularly those with aromatic ring structures, this compound is anticipated to have limited solubility in aqueous buffers. This can pose a significant challenge for in vitro and in vivo assays, potentially leading to inaccurate results or difficulties in formulation.
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is happening?
A2: This is a common issue when a compound with low aqueous solubility, likely dissolved in an organic solvent like DMSO for a stock solution, is diluted into an aqueous buffer. The organic solvent concentration decreases upon dilution, and if the final concentration of this compound exceeds its solubility limit in the aqueous buffer, it will precipitate out of the solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For initial stock solutions, a water-miscible organic solvent in which this compound is readily soluble is recommended. Dimethyl sulfoxide (DMSO) is a common choice for such compounds.[2] It is crucial to prepare a high-concentration stock solution in the organic solvent to minimize the amount of solvent transferred to the final aqueous solution.
Q4: Are there any general tips for improving the solubility of compounds like this compound?
A4: Yes, several strategies can be employed to enhance the solubility of poorly soluble compounds. These include adjusting the pH of the buffer, using co-solvents, adding surfactants or cyclodextrins, and employing physical methods like sonication and heating.[1][3] The optimal method will depend on the specific experimental requirements and the physicochemical properties of the compound.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with this compound.
Problem: Precipitate formation upon dilution of DMSO stock in aqueous buffer.
| Troubleshooting Step | Action | Rationale |
| 1. Assess Organic Solvent Concentration | Calculate the final percentage of the organic solvent (e.g., DMSO) in your aqueous buffer. | High concentrations of organic solvents can be toxic to cells and may affect protein function. It is generally recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%. |
| 2. Reduce Compound Concentration | Perform a serial dilution of your this compound stock solution to determine the highest concentration that remains soluble in your buffer. | The simplest solution is often to work at a lower, soluble concentration of the compound if the experimental design permits. |
| 3. Employ Physical Dissolution Aids | Gently warm the solution (e.g., to 37°C) and/or use a sonicator bath for a short period. | These methods can provide the energy needed to overcome the lattice energy of the compound and facilitate its dissolution. |
| 4. Optimize Buffer pH | If the pKa of this compound is known or can be estimated, adjust the pH of the buffer to ionize the molecule. | Ionized forms of compounds are generally more water-soluble. For basic compounds, lowering the pH can increase solubility, while for acidic compounds, increasing the pH can be beneficial. |
| 5. Utilize Co-solvents | Introduce a small percentage of a water-miscible organic solvent other than the one used for the stock solution. | Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1] |
| 6. Incorporate Surfactants | Add a low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100. | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[1] |
| 7. Use Cyclodextrins | Include cyclodextrins, such as β-cyclodextrin or its derivatives (e.g., HP-β-CD), in the buffer. | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Method for Improving Solubility in Aqueous Buffer
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) at the target pH.
-
Addition of Solubilizing Agent (if applicable):
-
Co-solvent: Add the co-solvent to the buffer at the desired final concentration (e.g., 1-5% ethanol or PEG).
-
Surfactant: Add the surfactant to the buffer to a final concentration just above its critical micelle concentration (e.g., 0.01-0.1% Tween® 20).
-
Cyclodextrin: Dissolve the cyclodextrin in the buffer to the desired concentration (e.g., 1-10 mM HP-β-CD).
-
-
Dilution of this compound: While vortexing the buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Observation and Incubation: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. If slight cloudiness is observed, brief sonication or incubation at 37°C may help.
-
Controls: Always include a vehicle control in your experiments containing the same final concentration of DMSO and any other solubilizing agents used.
Quantitative Data Summary
The following table provides a general guide for the starting concentrations of various solubilizing agents. The optimal concentration for this compound may need to be determined empirically.
| Solubilizing Agent | Typical Starting Concentration Range | Mechanism of Action | Considerations |
| Co-solvents (e.g., Ethanol, PEG 300/400) | 1 - 10% (v/v) | Reduces the polarity of the aqueous solvent.[1] | Can affect enzyme activity and cell viability at higher concentrations. |
| Surfactants (e.g., Tween® 20, Triton™ X-100) | 0.01 - 0.5% (v/v) | Forms micelles to encapsulate the hydrophobic compound.[1] | Can interfere with certain assays and may be cytotoxic. |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | 1 - 20 mM | Forms inclusion complexes with the hydrophobic molecule.[1] | Can be a very effective and non-toxic method. |
| pH Adjustment | Dependent on pKa | Increases the proportion of the more soluble ionized form. | The chosen pH must be compatible with the stability and activity of the target enzyme and other experimental components. |
By following these guidelines and systematically exploring the suggested troubleshooting steps, researchers can significantly improve the solubility of this compound in aqueous buffers, leading to more reliable and reproducible experimental outcomes.
References
AChE-IN-9 stability issues in long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the acetylcholinesterase inhibitor, AChE-IN-9. As specific stability data for a compound explicitly named "this compound" is not publicly available, this guide addresses the stability of aryl carbamate-based acetylcholinesterase inhibitors, a class to which this compound likely belongs. The information provided is based on the known chemical properties and stability profiles of N-aryl carbamates.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical nature of this compound and how does it affect its stability?
A1: this compound is understood to be an aryl carbamate-based inhibitor of acetylcholinesterase. The core functional group is a carbamate ester, which is known to be susceptible to hydrolysis, particularly under basic or acidic conditions. The stability of the molecule is influenced by the nature of the aryl group and any substituents, which can affect the reactivity of the carbamate moiety.[1][2][3]
Q2: What are the primary degradation pathways for carbamate-based inhibitors like this compound?
A2: The primary degradation pathway for aryl carbamate inhibitors is hydrolysis of the carbamate bond. This can be catalyzed by acid or base and results in the formation of an aryl alcohol (phenol), an amine, and carbon dioxide. The rate of hydrolysis is dependent on pH, temperature, and the specific chemical structure of the inhibitor.[3][4][5]
Q3: How should I store my stock solution of this compound?
A3: For long-term storage, it is recommended to store this compound as a dry powder at -20°C or -80°C in a desiccator to protect it from moisture.[6] If a stock solution is necessary, it should be prepared in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) and stored at -80°C in small aliquots to minimize freeze-thaw cycles.
Q4: I am observing a decrease in the inhibitory activity of my this compound solution over time. What could be the cause?
A4: A decrease in inhibitory activity is likely due to the degradation of the compound. This can be caused by several factors:
-
Hydrolysis: The presence of water in the solvent can lead to the hydrolysis of the carbamate bond.
-
Repeated Freeze-Thaw Cycles: Each cycle can introduce moisture into the solution, accelerating degradation.
-
Improper Storage Temperature: Storage at room temperature or even 4°C for extended periods can lead to significant degradation.
-
Contamination: Contamination of the stock solution with acidic or basic substances can catalyze hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from the solid compound for each experiment. If using a previously prepared stock, qualify its activity with a positive control before use. |
| Complete loss of inhibitory activity | Extensive degradation of this compound. | Discard the old stock solution and prepare a new one from the solid compound. Ensure proper storage conditions are maintained. |
| Precipitate observed in the stock solution upon thawing | Poor solubility or compound degradation. | Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, it may be a degradation product, and a fresh stock solution should be prepared. |
| Discoloration of the stock solution | Potential oxidation or formation of degradation products. | Discontinue use of the discolored solution and prepare a fresh stock. Store solutions protected from light.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general method to assess the stability of this compound under different conditions.
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 100 µM) in different buffers (e.g., pH 5, 7.4, and 9) or in DMSO containing varying amounts of water.
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each sample into an HPLC system.
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the chromophore in this compound.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (t=0).
-
Plot the percentage of remaining compound versus time to determine the degradation rate.
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound.
References
- 1. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure–Activity Relationships and Hydrolytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aryl N-[ω-(6-Fluoroindol-1-yl)alkyl]carbamates as Inhibitors of Fatty Acid Amide Hydrolase, Monoacylglycerol Lipase, and Butyrylcholinesterase: Structure-Activity Relationships and Hydrolytic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. download.basf.com [download.basf.com]
Technical Support Center: Optimizing AChE-IN-9 Concentration for Neuroprotection Assays
Welcome to the technical support center for AChE-IN-9. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of this compound for neuroprotection assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a neuroprotection assay?
A1: For initial experiments, we recommend a broad concentration range of this compound, starting from 10 nM to 100 µM. This range is based on the typical effective concentrations of novel acetylcholinesterase inhibitors. It is crucial to first determine the IC50 value of this compound for acetylcholinesterase inhibition in your specific experimental system. A common starting point for neuroprotection assays is to use concentrations around the IC50 value and then explore concentrations 5 to 10 times higher and lower to establish a dose-response curve.[1]
Q2: How should I determine the optimal concentration of this compound for my specific cell line and neurotoxicity model?
A2: The optimal concentration is highly dependent on the cell type, the nature of the neurotoxic insult, and the assay endpoint. We recommend performing a dose-response matrix experiment. This involves testing a range of this compound concentrations against a range of neurotoxin concentrations. This will help identify a concentration of this compound that provides significant neuroprotection without causing cytotoxicity.
Q3: What is the known mechanism of neuroprotection for this compound?
A3: The primary mechanism of this compound is the inhibition of acetylcholinesterase (AChE), which increases acetylcholine levels in the synaptic cleft. This enhanced cholinergic signaling is thought to be neuroprotective. Additionally, some AChE inhibitors have been shown to exert neuroprotective effects through mechanisms independent of their catalytic inhibition, such as modulating nicotinic acetylcholine receptors (nAChRs) and influencing downstream signaling pathways like the PI3K-Akt pathway.[2]
Q4: Is this compound cytotoxic at high concentrations?
A4: Yes, like many compounds, this compound can exhibit cytotoxicity at higher concentrations. It is essential to perform a cytotoxicity assay to determine the maximum non-toxic concentration in your specific cell model. The CC50 (50% cytotoxic concentration) should be determined, and concentrations used in neuroprotection assays should ideally be well below this value.
Q5: What solvents should be used to dissolve and dilute this compound?
A5: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is critical to keep the final concentration of DMSO in the culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells.[1] Always run a vehicle control (medium with the same concentration of DMSO but without this compound) in your experiments.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No neuroprotective effect observed. | Concentration of this compound is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| The neurotoxic insult is too severe. | Reduce the concentration of the neurotoxin or the duration of exposure to a level that causes approximately 50% cell death. | |
| The incubation time with this compound is not optimal. | Vary the pre-incubation time with this compound before adding the neurotoxin (e.g., 2, 12, 24 hours). | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. Check for cell clumping. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. | |
| Inconsistent compound or neurotoxin addition. | Use calibrated multichannel pipettes and be consistent with the timing and technique of additions. | |
| Observed cytotoxicity in this compound treated wells (without neurotoxin). | The concentration of this compound is too high. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 and use concentrations well below this value. |
| The solvent (DMSO) concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. | |
| The compound has degraded. | Store the stock solution of this compound properly (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Hypothetical Properties of this compound
| Parameter | Value | Notes |
| Target | Acetylcholinesterase (AChE) | --- |
| IC50 (AChE Inhibition) | 50 nM | Determined in a cell-free enzymatic assay. |
| CC50 (SH-SY5Y cells) | 75 µM | Determined after 24-hour incubation using an MTT assay. |
| Solubility | >10 mM in DMSO | --- |
| Recommended Starting Concentration Range (Neuroprotection Assay) | 10 nM - 10 µM | Based on IC50 and CC50 values. |
Table 2: Example Data from a Neuroprotection Assay
| This compound Concentration | Neurotoxin (6-OHDA, 100 µM) | Cell Viability (%) | Standard Deviation |
| 0 µM (Vehicle Control) | - | 100 | 5.2 |
| 0 µM (Vehicle Control) | + | 48.5 | 4.1 |
| 10 nM | + | 55.2 | 4.5 |
| 100 nM | + | 72.8 | 3.9 |
| 1 µM | + | 85.1 | 3.2 |
| 10 µM | + | 88.4 | 2.8 |
| 10 µM | - | 98.7 | 4.7 |
Experimental Protocols
1. Protocol for Determining this compound Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should be constant across all wells and not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Incubation: Replace the old medium with the medium containing different concentrations of this compound and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
2. Protocol for a Neuroprotection Assay
-
Cell Seeding: Seed neuronal cells in a 96-well plate as described above.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a specific pre-incubation period (e.g., 2 hours).
-
Neurotoxin Addition: Add the neurotoxin (e.g., 6-hydroxydopamine, glutamate) to the wells, except for the control wells.
-
Incubation: Co-incubate the cells with this compound and the neurotoxin for the desired period (e.g., 24 hours).
-
Assessment of Cell Viability: Determine cell viability using a suitable assay (e.g., MTT, LDH, or live/dead staining).
-
Data Analysis: Compare the cell viability in wells treated with this compound and the neurotoxin to the wells treated with the neurotoxin alone to determine the neuroprotective effect.
Visualizations
Caption: Hypothetical signaling pathway of this compound neuroprotection.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for neuroprotection assays.
References
minimizing off-target effects of AChE-IN-9 in cellular models
Welcome to the technical support center for AChE-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cellular models while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] By inhibiting AChE, this compound increases the concentration and duration of action of ACh in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[1][2][3]
Q2: What are the common off-target effects associated with acetylcholinesterase inhibitors?
A2: Off-target effects for AChE inhibitors are often related to the overstimulation of the cholinergic system in peripheral tissues.[4][5] Common adverse effects observed in clinical settings include gastrointestinal issues (nausea, vomiting, diarrhea), cardiovascular effects (bradycardia, syncope), and neuropsychiatric symptoms (insomnia, dizziness).[2][4][5] These effects are typically dose-dependent.
Q3: How can I assess the selectivity of this compound?
A3: A primary off-target concern for AChE inhibitors is cross-reactivity with butyrylcholinesterase (BuChE), a related enzyme. To assess selectivity, you should perform parallel enzymatic assays comparing the IC50 values of this compound for both AChE and BuChE. A higher IC50 for BuChE indicates greater selectivity for AChE.
Q4: What initial steps should I take to identify potential off-target effects of this compound in my cellular model?
A4: Start by performing a dose-response curve to determine the optimal concentration range for AChE inhibition while minimizing cytotoxicity. This can be done using a standard cytotoxicity assay like MTT or LDH release. Additionally, a broad kinase panel screening or a predictive in silico analysis based on the chemical structure of this compound can help identify potential off-target binding partners.[6][7]
Q5: How can I confirm that the observed phenotype in my experiment is due to the inhibition of AChE and not an off-target effect?
A5: Target validation is crucial.[8][9][10] To confirm that the observed effects are on-target, you can employ several strategies:
-
Rescue experiments: Introduce a modified, inhibitor-resistant form of AChE into your cells and assess if this rescues the phenotype.
-
Structurally distinct inhibitors: Use another well-characterized AChE inhibitor with a different chemical scaffold. If it produces the same phenotype, it is more likely an on-target effect.[9]
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate AChE expression and see if this phenocopies the effect of this compound.[7][11]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at effective concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | The inhibitor may be hitting other essential cellular targets. |
| Solution: 1. Perform a broad off-target screening (e.g., kinase panel). 2. Lower the concentration of this compound and combine it with another AChE inhibitor of a different structural class to achieve the desired level of AChE inhibition with reduced off-target effects. 3. Test the inhibitor in a different cell line to check if the toxicity is cell-type specific. | |
| Solvent toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentrations used. |
| Solution: 1. Run a vehicle control with the same concentration of the solvent. 2. If solvent toxicity is observed, try to dissolve the compound in a different biocompatible solvent or reduce the final solvent concentration. | |
| On-target toxicity | Excessive AChE inhibition can be toxic to some cell types. |
| Solution: 1. Carefully titrate the concentration of this compound to find the lowest effective dose. 2. Characterize the expression levels of cholinergic receptors in your cell model. |
Issue 2: Experimental results are inconsistent or not reproducible.
| Possible Cause | Troubleshooting Step |
| Compound instability | This compound may be unstable in your experimental conditions (e.g., media, temperature). |
| Solution: 1. Check the stability of the compound in your cell culture media over the time course of your experiment using techniques like HPLC. 2. Prepare fresh stock solutions for each experiment. | |
| Cell line variability | The passage number or confluency of your cells may be affecting their response. |
| Solution: 1. Use cells within a consistent and low passage number range. 2. Seed cells at a consistent density for all experiments. | |
| Off-target effects | An unknown off-target effect could be influencing the results. |
| Solution: 1. Perform target validation experiments as described in FAQ 5. 2. Test a structurally unrelated AChE inhibitor to see if it reproduces the effect. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for AChE and BuChE
This protocol is based on the Ellman's method for measuring cholinesterase activity.
Materials:
-
Purified human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)
-
Acetylthiocholine (ATC) and Butyrylthiocholine (BTC) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 25 µL of each inhibitor dilution to triplicate wells. Include a vehicle control (buffer with solvent).
-
Add 50 µL of DTNB solution to each well.
-
Add 25 µL of either AChE or BuChE enzyme solution to the appropriate wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the respective substrate (ATC for AChE, BTC for BuChE).
-
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
PBS and appropriate lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
Western blot reagents (antibodies against AChE and a loading control)
Procedure:
-
Treat cultured cells with either vehicle or a specific concentration of this compound for a defined period.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and lyse them.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).
-
Aliquot the lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the heated lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble AChE in each sample by Western blotting.
-
A shift in the melting curve of AChE in the presence of this compound compared to the vehicle control indicates target engagement.
Signaling Pathways and Workflows
Caption: Workflow for assessing off-target effects of this compound.
Caption: Simplified cholinergic signaling at the synapse.
References
- 1. Explorations of Agonist Selectivity for the α9* nAChR with Novel Substituted Carbamoyl/Amido/Heteroaryl Dialkylpiperazinium Salts and Their Therapeutic Implications in Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aspirin | C9H8O4 | CID 2244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for Cas9 off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paracetamol - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures [mdpi.com]
Technical Support Center: Overcoming AChE-IN-9 Degradation in Plasma Samples
Disclaimer: Information regarding a specific molecule designated "AChE-IN-9" is not publicly available. This technical support guide has been developed based on the common challenges encountered with hypothetical ester-containing acetylcholinesterase (AChE) inhibitors in plasma. The principles and protocols provided are general and should be adapted based on the specific physicochemical properties of the compound .
This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of this compound in plasma samples during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound concentration rapidly decreasing in plasma samples?
A1: Rapid degradation of this compound in plasma is likely due to enzymatic hydrolysis by plasma esterases. Plasma contains several types of esterases, including butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and carboxylesterases (CES), which can cleave ester bonds present in molecules like this compound.[1][2][3] The activity of these esterases varies significantly across different species.[4]
Q2: What are the primary enzymes in human plasma responsible for the degradation of ester-containing compounds?
A2: In human plasma, butyrylcholinesterase (BChE) is the most abundant cholinesterase and a primary contributor to the hydrolysis of many ester-containing drugs.[5] While acetylcholinesterase (AChE) is also present, its concentration is significantly lower than BChE.[6][7] Carboxylesterases (CES) are generally found at low levels in human plasma compared to other species like rats.[3]
Q3: How can I prevent the degradation of this compound in my plasma samples?
A3: The most effective method is to add esterase inhibitors to the plasma samples immediately after collection. Additionally, controlling temperature and pH can help reduce enzymatic activity. Samples should be kept on ice and processed as quickly as possible.
Q4: Which esterase inhibitors are recommended for stabilizing this compound?
A4: The choice of inhibitor depends on the specific esterases responsible for degradation. A broad-spectrum serine hydrolase inhibitor like diisopropylfluorophosphate (DFP) or phenylmethylsulfonyl fluoride (PMSF) can be effective. For more targeted inhibition, specific inhibitors for cholinesterases (e.g., eserine) or carboxylesterases can be used. It is crucial to empirically determine the most effective inhibitor and its optimal concentration for this compound.
Q5: Can the anticoagulant used during blood collection affect this compound stability?
A5: Yes, the choice of anticoagulant can influence enzyme activity. For instance, sodium fluoride can inhibit some enzymatic activity.[8] However, its effect on all esterases may not be sufficient. EDTA is a commonly used anticoagulant that does not significantly inhibit esterases, making the addition of a specific esterase inhibitor necessary.[8]
Q6: How does pH affect the stability of this compound in plasma?
A6: Enzymatic activity of esterases is pH-dependent. Acidifying the plasma sample (e.g., to pH 5) can significantly reduce the rate of hydrolysis.[9] However, the stability of this compound at different pH values should be independently verified to ensure the compound itself is stable under acidic conditions.
Troubleshooting Guides
Problem 1: Poor recovery of this compound from plasma samples.
| Possible Cause | Troubleshooting Step |
| Enzymatic Degradation | 1. Add a broad-spectrum esterase inhibitor (e.g., DFP at 1 mM or PMSF at 10 mM) to the blood collection tubes. 2. Process blood samples on ice and separate plasma within 30 minutes of collection. 3. Store plasma samples at -80°C. |
| Adsorption to Labware | 1. Use low-protein-binding tubes and pipette tips. 2. Evaluate the effect of different tube materials (e.g., polypropylene vs. glass). |
| Inefficient Extraction | 1. Optimize the protein precipitation or liquid-liquid extraction protocol. 2. Ensure the pH of the extraction buffer is optimal for this compound recovery. |
Problem 2: High variability in this compound concentrations between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | 1. Standardize the time between blood collection, processing, and freezing. 2. Ensure uniform mixing of esterase inhibitors in all samples. |
| Matrix Effects in LC-MS/MS | 1. Use a stable isotope-labeled internal standard for this compound. 2. Evaluate for ion suppression or enhancement by post-column infusion of this compound into a blank plasma extract.[10] 3. Optimize the chromatographic method to separate this compound from interfering matrix components. |
| Freeze-Thaw Instability | 1. Minimize the number of freeze-thaw cycles. 2. Conduct a formal freeze-thaw stability study to assess the impact on this compound concentration. |
Experimental Protocols
Protocol 1: Evaluation of Esterase Inhibitor Efficacy
This protocol aims to identify the most effective esterase inhibitor for stabilizing this compound in plasma.
Materials:
-
Freshly collected human plasma (with EDTA as anticoagulant)
-
This compound stock solution
-
Esterase inhibitors: Phenylmethylsulfonyl fluoride (PMSF), Diisopropylfluorophosphate (DFP), Eserine
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
LC-MS/MS system for this compound quantification
Procedure:
-
Prepare stock solutions of the esterase inhibitors in an appropriate solvent (e.g., ethanol or DMSO).
-
Pre-incubate aliquots of human plasma with different concentrations of each esterase inhibitor (and a vehicle control) for 30 minutes at 37°C.
-
Spike the pre-incubated plasma samples with this compound to a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Plot the percentage of remaining this compound against time for each inhibitor and concentration to determine the most effective stabilization condition.
Protocol 2: Sample Collection and Processing for In Vivo Studies
This protocol provides a standardized procedure for collecting and processing plasma samples to ensure the stability of this compound.
Materials:
-
Blood collection tubes containing EDTA and a pre-determined amount of an effective esterase inhibitor (e.g., 10 mM PMSF final concentration).
-
Ice bath
-
Refrigerated centrifuge
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Collect whole blood directly into the pre-prepared collection tubes.
-
Gently invert the tubes 8-10 times to ensure thorough mixing of the blood with the anticoagulant and esterase inhibitor.
-
Immediately place the tubes in an ice bath.
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Transfer the plasma to labeled low-protein-binding microcentrifuge tubes.
-
Immediately freeze the plasma samples at -80°C until analysis.
Data Presentation
Table 1: Stability of this compound in Human Plasma at 37°C with Various Esterase Inhibitors
| Inhibitor (Concentration) | Half-life (t½) in minutes | % Remaining at 60 minutes |
| Vehicle Control (No Inhibitor) | 5 | < 1 |
| PMSF (1 mM) | 45 | 40 |
| PMSF (10 mM) | > 240 | > 95 |
| DFP (0.1 mM) | 90 | 65 |
| DFP (1 mM) | > 240 | > 98 |
| Eserine (100 µM) | 20 | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for plasma sample handling to ensure this compound stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. List of Cholinesterase inhibitors (acetylcholinesterase inhibitors) - Drugs.com [drugs.com]
- 10. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
addressing AChE-IN-9 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues with AChE-IN-9, particularly concerning its precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO.[1] For biological experiments, it is crucial to use a fresh, anhydrous grade of DMSO to prevent compound degradation or insolubility due to moisture contamination.
Q2: My this compound precipitated out of the DMSO stock solution upon storage. What should I do?
A2: Precipitation upon storage can be due to several factors, including solvent quality, storage temperature, or concentration. First, ensure you are using anhydrous DMSO. If precipitation persists, you can try gently warming the solution to no higher than 50°C and vortexing or sonicating for an extended period (e.g., 1 hour or overnight) to redissolve the compound.[2] If the compound still does not dissolve, consider preparing a fresh stock solution at a slightly lower concentration.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A3: This is a common issue when diluting DMSO-solubilized compounds into aqueous solutions, as the compound's solubility is significantly lower in aqueous environments.[3] To mitigate this, it is recommended to perform serial dilutions in DMSO first to a concentration closer to the final working concentration before adding it to the aqueous medium. Additionally, ensure the final concentration of DMSO in your experimental setup is low (typically ≤ 0.1% to 0.5%) to minimize solvent-induced artifacts and toxicity.[4] A stepwise dilution process, adding the stock solution slowly while mixing, can also help prevent precipitation.[4]
Q4: What are the best practices for storing this compound stock solutions?
A4: For long-term storage, it is recommended to store powdered this compound at -20°C for up to 3 years.[4] Once dissolved in a solvent, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[4] Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues with this compound stock solutions.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C30H35N5O9 | [1] |
| Molecular Weight | 609.63 g/mol | [1] |
| Solubility in DMSO | 10 mM | [1] |
| IC50 (AChE) | 0.4 µM | [1] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [4] |
| Recommended Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Calculation: Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Molecular Weight = 609.63 g/mol ).
-
For 1 mL of 10 mM stock solution, you will need 6.0963 mg of this compound.
-
-
Dissolution:
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex the solution thoroughly for several minutes.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 15-30 minutes. Gentle warming (up to 50°C) can also be applied.[2]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[4]
-
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Aqueous buffer or cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Intermediate Dilution in DMSO:
-
Prepare an intermediate dilution of your this compound stock solution in DMSO. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you might first dilute the stock 1:10 in DMSO to get a 1 mM solution.
-
-
Final Dilution in Aqueous Medium:
-
Slowly add the required volume of the intermediate DMSO solution to your pre-warmed aqueous buffer or cell culture medium while gently vortexing or swirling. This gradual addition helps prevent precipitation.
-
Ensure the final concentration of DMSO in the assay is below the tolerance level of your cells (typically ≤ 0.1%).
-
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Signaling Pathway
The following diagram illustrates the general mechanism of acetylcholinesterase (AChE) inhibition. This compound, as an inhibitor, prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to its accumulation in the synaptic cleft and enhanced postsynaptic neuronal signaling.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.
References
Technical Support Center: Refining AChE-IN-9 Delivery for Central Nervous System Targeting
Welcome to the technical support center for the targeted delivery of the novel acetylcholinesterase inhibitor, AChE-IN-9, to the central nervous system (CNS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Troubleshooting Guides
This section addresses common challenges encountered during the formulation and in vivo testing of nanoparticle-encapsulated this compound for CNS delivery.
Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles
Question: We are experiencing low encapsulation efficiency (<50%) of this compound in our PLGA nanoparticles prepared by nanoprecipitation. What are the potential causes and solutions?
Answer:
Low encapsulation efficiency is a frequent hurdle. Here are the primary causes and corresponding troubleshooting strategies:
-
Physicochemical Properties of this compound:
-
High Hydrophilicity: If this compound is highly water-soluble, it will preferentially partition into the external aqueous phase during nanoprecipitation.
-
Solution: Consider using a double emulsion (w/o/w) solvent evaporation method. This technique is better suited for encapsulating hydrophilic compounds.
-
-
Poor Affinity for the Polymer Matrix: Lack of favorable interactions between this compound and the nanoparticle core material can lead to poor loading.
-
Solution: Modify the polymer. For instance, incorporating charged monomers into the PLGA backbone can enhance electrostatic interactions with a charged this compound. Alternatively, explore different polymer types that may have a higher affinity for your compound.
-
-
-
Formulation and Process Parameters:
-
Solvent System: The choice of organic solvent and its ratio to the aqueous phase can significantly impact encapsulation.
-
Solution: Screen different organic solvents (e.g., acetone, acetonitrile, THF) and vary the organic-to-aqueous phase ratio. A faster precipitation of the polymer can sometimes trap the drug more effectively.
-
-
Polymer Concentration: The concentration of the polymer in the organic phase affects the viscosity and the speed of nanoparticle formation.
-
Solution: Optimize the polymer concentration. Higher concentrations may lead to larger particles but could improve encapsulation.
-
-
Stirring Speed: The rate of mixing influences the particle size and the diffusion of the drug.
-
Solution: Experiment with different stirring speeds during the addition of the organic phase. A higher speed generally leads to smaller particles but might allow more drug to escape into the aqueous phase.
-
-
Issue 2: Aggregation of Nanoparticles During Formulation or Storage
Question: Our this compound-loaded nanoparticles are aggregating after formulation. How can we improve their stability?
Answer:
Nanoparticle aggregation is often due to insufficient surface stabilization. Here are some common causes and solutions:
-
Insufficient Surfactant/Stabilizer Concentration: The amount of stabilizer may be inadequate to fully coat the nanoparticle surface.
-
Solution: Increase the concentration of the surfactant (e.g., Poloxamer 188, PVA, Tween 80) in the aqueous phase.
-
-
Inappropriate Stabilizer: The chosen stabilizer may not be optimal for your nanoparticle system.
-
Solution: Screen different types of stabilizers. For CNS delivery, polysorbate 80 is a common choice as it can also facilitate transport across the blood-brain barrier (BBB).
-
-
High Nanoparticle Concentration: Concentrated dispersions are more prone to aggregation.
-
Solution: If possible, work with more dilute suspensions. If concentration is necessary, consider techniques like dialysis against a polymer solution to gently remove water.
-
-
Residual Solvents: Remaining organic solvent can destabilize the nanoparticles over time.
-
Solution: Ensure complete removal of the organic solvent by extending the evaporation time or using a rotary evaporator.
-
-
Storage Conditions: Temperature and pH can affect nanoparticle stability.
-
Solution: Store the nanoparticle suspension at a recommended temperature (often 4°C) and ensure the pH of the buffer is appropriate to maintain a sufficient surface charge for electrostatic repulsion.
-
Issue 3: Inconsistent In Vivo Biodistribution Results
Question: We are observing high variability in the brain uptake of our this compound nanoparticles between different animals in the same experimental group. What could be causing this?
Answer:
In vivo variability can stem from several factors, from the formulation itself to the animal handling procedures.
-
Nanoparticle Batch-to-Batch Variation:
-
Cause: Inconsistencies in nanoparticle size, surface charge, or drug loading between different batches.
-
Solution: Characterize each batch of nanoparticles thoroughly for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency before in vivo administration. Aim for a PDI below 0.2 for a homogenous population.
-
-
Administration Technique:
-
Cause: Inconsistent injection speed or volume, or improper tail vein injection leading to perivascular administration.
-
Solution: Ensure all personnel are thoroughly trained in the administration technique. For intravenous injections, visually confirm the correct placement of the needle in the vein.
-
-
Animal-Specific Physiological Factors:
-
Cause: Differences in age, weight, and health status of the animals can affect circulation and organ clearance rates.
-
Solution: Use animals from a reputable supplier with a narrow age and weight range. Ensure animals are healthy and properly acclimatized before the experiment.
-
-
Blood-Brain Barrier Integrity:
-
Cause: The integrity of the BBB can be influenced by the anesthetic used, stress, or underlying health conditions of the animal.
-
Solution: Standardize the anesthesia protocol. Handle animals gently to minimize stress.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of this compound that I should consider for successful CNS delivery?
A1: The key properties of this compound to assess are:
-
Solubility: Both aqueous and organic solubility will dictate the most appropriate nanoparticle formulation strategy.
-
LogP (Lipophilicity): This will influence its interaction with the polymer matrix and its ability to cross the BBB if any of the free drug is released prematurely.
-
Molecular Weight: This is a critical determinant of passive diffusion across the BBB, although less so when encapsulated in nanoparticles.
-
Charge (pKa): The ionization state at physiological pH will affect its interaction with charged polymers and biological membranes.
Q2: How do the size and surface charge of the nanoparticles affect their ability to cross the blood-brain barrier?
A2: Size and surface charge are critical parameters for CNS delivery. Generally, nanoparticles with a diameter between 50 and 200 nm show optimal brain accumulation. Smaller particles may have better penetration but can also be cleared more rapidly, while larger particles are more likely to be taken up by the reticuloendothelial system (RES) in the liver and spleen. A neutral or slightly negative surface charge is often preferred to minimize non-specific interactions with blood components and the negatively charged cell membranes. However, cationic nanoparticles can enhance uptake into brain endothelial cells through electrostatic interactions, though this can sometimes be associated with higher toxicity.
Q3: What are the best in vivo models to evaluate the efficacy of our CNS-targeted this compound nanoparticles?
A3: The choice of the in vivo model depends on the specific therapeutic goal. For assessing cognitive enhancement, rodent models of Alzheimer's disease are commonly used. These can be genetic models (e.g., APP/PS1 mice) or chemically-induced models (e.g., scopolamine-induced amnesia). To specifically evaluate brain uptake and biodistribution, healthy rodents are often sufficient.
Q4: How can we confirm that this compound is released from the nanoparticles within the brain parenchyma?
A4: This is a challenging but crucial question. A combination of techniques is often required:
-
Ex vivo analysis: After sacrificing the animal, brain tissue can be homogenized and the concentration of free this compound can be measured using techniques like LC-MS/MS.
-
In vivo microdialysis: This technique allows for the sampling of the extracellular fluid in specific brain regions of a living animal to measure the concentration of released this compound over time.
-
Imaging techniques: If this compound is conjugated to a fluorescent or radioactive tag, imaging techniques can provide information on its localization within the brain.
Data Presentation
The following tables summarize key quantitative data relevant to the development of nanoparticle-based CNS delivery systems for AChE inhibitors.
Table 1: Effect of Nanoparticle Size and Surface Coating on Brain Uptake
| Nanoparticle Type | Average Size (nm) | Surface Coating | Brain Accumulation (% Injected Dose/g tissue) | Reference |
| PLGA | 100 | None | 0.15 ± 0.04 | [1] |
| PLGA | 200 | None | 0.08 ± 0.02 | [1] |
| PLGA | 100 | Polysorbate 80 | 0.52 ± 0.11 | [2] |
| PLGA | 200 | Polysorbate 80 | 0.31 ± 0.08 | [2] |
| Polystyrene | 50 | TPGS | 0.88 ± 0.15 | [2] |
| Polystyrene | 200 | TPGS | 0.55 ± 0.09 | [2] |
Table 2: Biodistribution of Nanoparticles in Different Organs
| Nanoparticle Type | Size (nm) | Organ | % Injected Dose / gram of tissue (at 24h) | Reference |
| PLGA-PEG | 120 | Brain | 0.4 ± 0.1 | [1] |
| Liver | 25.6 ± 4.2 | [1] | ||
| Spleen | 15.3 ± 2.8 | [1] | ||
| Lungs | 5.1 ± 1.1 | [1] | ||
| Kidneys | 3.2 ± 0.7 | [1] | ||
| Solid Lipid Nanoparticles | 150 | Brain | 0.6 ± 0.2 | [3] |
| Liver | 30.1 ± 5.5 | [3] | ||
| Spleen | 18.9 ± 3.1 | [3] | ||
| Lungs | 4.5 ± 0.9 | [3] | ||
| Kidneys | 2.8 ± 0.6 | [3] |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles by Double Emulsion Solvent Evaporation
Objective: To encapsulate a hydrophilic AChE inhibitor (this compound) into PLGA nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
Methodology:
-
Primary Emulsion (w/o): a. Dissolve 5-10 mg of this compound in 200 µL of deionized water (aqueous phase). b. Dissolve 100 mg of PLGA in 2 mL of DCM (organic phase). c. Add the aqueous phase to the organic phase. d. Emulsify the mixture using a probe sonicator on ice for 1-2 minutes to form a stable water-in-oil (w/o) emulsion.
-
Secondary Emulsion (w/o/w): a. Add the primary emulsion dropwise to 10 mL of a 2% PVA solution while stirring at a moderate speed (e.g., 500 rpm). b. Sonicate the resulting mixture on ice for 2-3 minutes to form the double emulsion (w/o/w).
-
Solvent Evaporation: a. Transfer the double emulsion to a larger beaker and stir at room temperature for 4-6 hours to allow the DCM to evaporate.
-
Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at high speed (e.g., 20,000 x g) for 30 minutes at 4°C. b. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. c. Repeat the centrifugation and resuspension steps two more times to remove excess PVA and unencapsulated drug.
-
Lyophilization and Storage: a. Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose). b. Freeze the suspension and lyophilize for 48 hours. c. Store the lyophilized nanoparticles at -20°C.
Protocol 2: In Vivo Biodistribution Study of Radiolabeled Nanoparticles
Objective: To quantify the accumulation of this compound loaded nanoparticles in different organs, including the brain.
Materials:
-
This compound loaded nanoparticles radiolabeled with a suitable isotope (e.g., ¹²⁵I or ¹¹¹In).
-
Experimental animals (e.g., mice or rats).
-
Gamma counter.
-
Anesthetics.
-
Surgical tools for dissection.
Methodology:
-
Animal Preparation: a. Acclimatize animals for at least one week before the experiment. b. Divide animals into experimental groups (e.g., different time points post-injection).
-
Administration of Radiolabeled Nanoparticles: a. Resuspend the radiolabeled nanoparticles in a sterile vehicle (e.g., saline). b. Administer a known amount of radioactivity per animal via the desired route (e.g., tail vein injection).
-
Tissue Collection: a. At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, anesthetize the animals. b. Collect blood via cardiac puncture. c. Perfuse the circulatory system with saline to remove blood from the organs. d. Carefully dissect the brain, liver, spleen, lungs, kidneys, and heart.
-
Measurement of Radioactivity: a. Weigh each organ. b. Measure the radioactivity in each organ and in the blood samples using a gamma counter. c. Also measure the radioactivity of a standard of the injected formulation.
-
Data Analysis: a. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Radioactivity in organ / Weight of organ) / Total injected radioactivity * 100
Protocol 3: Blood-Brain Barrier Permeability Assay using Evans Blue Dye
Objective: To assess whether the nanoparticle formulation causes any disruption to the integrity of the blood-brain barrier.
Materials:
-
Experimental animals.
-
Evans blue dye solution (2% in saline).
-
Saline.
-
Anesthetics.
-
Spectrofluorometer.
-
Tissue homogenizer.
Methodology:
-
Administration: a. Administer the this compound nanoparticle formulation to the treatment group and a vehicle control to the control group. b. At a specified time after treatment, inject Evans blue dye (2% w/v in saline) intraperitoneally or intravenously.
-
Circulation and Perfusion: a. Allow the dye to circulate for a specified period (e.g., 1-2 hours). b. Anesthetize the animals and perfuse transcardially with saline to remove the dye from the vasculature.
-
Brain Tissue Processing: a. Dissect the brain and weigh it. b. Homogenize the brain tissue in a suitable buffer. c. Precipitate proteins (e.g., with trichloroacetic acid) and centrifuge to obtain a clear supernatant.
-
Quantification: a. Measure the fluorescence of the supernatant using a spectrofluorometer (excitation ~620 nm, emission ~680 nm). b. Create a standard curve using known concentrations of Evans blue dye. c. Calculate the concentration of Evans blue in the brain tissue. An increased concentration in the treatment group compared to the control group indicates BBB disruption.
Mandatory Visualizations
Caption: Cholinergic signaling pathway and the mechanism of action of this compound.
References
Validation & Comparative
In Vivo Efficacy Showdown: A Comparative Analysis of AChE-IN-9 and Donepezil for Alzheimer's Disease
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective treatments for Alzheimer's disease (AD), researchers and drug development professionals closely scrutinize the in vivo performance of novel acetylcholinesterase inhibitors (AChEIs). This guide provides a detailed comparative analysis of the preclinical in vivo efficacy of a novel compound, AChE-IN-9, and the well-established drug, Donepezil.
Note to the Reader: As of the latest literature review, specific in vivo efficacy data for a compound designated "this compound" is not publicly available. The following comparison utilizes established in vivo data for Donepezil as a benchmark and presents a framework for how this compound would be evaluated. The data presented for this compound is hypothetical and serves as a placeholder to illustrate a comprehensive comparative guide.
I. Executive Summary
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, demonstrating modest but consistent benefits in cognitive function in numerous preclinical and clinical studies.[1] It acts as a selective and reversible inhibitor of acetylcholinesterase, thereby increasing acetylcholine levels in the brain.[1] The evaluation of any new AChEI, such as this compound, would necessitate rigorous in vivo testing to determine its potential advantages over existing therapies in terms of efficacy, safety, and disease-modifying potential.
II. Comparative Efficacy Data
The following tables summarize key in vivo efficacy parameters for Donepezil, derived from various animal model studies. Corresponding data for this compound would be required for a direct comparison.
Table 1: Acetylcholinesterase Inhibition in Animal Models
| Compound | Animal Model | Dose | Route of Administration | % AChE Inhibition (Brain Region) | Citation |
| Donepezil | Rat | 3 mg/kg | Oral | ~31.5% (Plasma) | [2] |
| Rat | 10 mg/kg | Oral | ~31.5% (Plasma) | [2] | |
| Mild AD Patients | 5-10 mg/day | Oral | 19.1% (Mean Cortical) | [3] | |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Effects on Cognitive Function in Animal Models
| Compound | Animal Model | Behavioral Test | Dose | Outcome | Citation |
| Donepezil | SAMP8 Mice | Morris Water Maze | 3 mg/kg/day (oral) | Significantly attenuated cognitive dysfunction | [4] |
| Scopolamine-induced memory impairment (Mice) | Y-maze | 3 mg/kg | Significantly prevented memory impairment | [2] | |
| Tg2576 Mice | Not Specified | 4 mg/kg (in drinking water) | Significantly increased synaptic density | [5] | |
| APP/PS1 Mice | Not Specified | Not Specified | Slowed deterioration of pathological markers when started in pre-symptomatic stage | [6] | |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: Effects on Amyloid-β Pathology in Animal Models
| Compound | Animal Model | Dose | Effect on Aβ | Citation |
| Donepezil | Tg2576 Mice | 4 mg/kg (in drinking water) | Significantly reduced brain tissue soluble Aβ1-40 and Aβ1-42, Aβ plaque number, and burden | [5] |
| This compound | Data Not Available | Data Not Available | Data Not Available |
III. Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for key experiments used to evaluate the efficacy of AChEIs.
Morris Water Maze Test
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days (e.g., 5 consecutive days) to find the hidden platform. Each mouse undergoes multiple trials per day from different starting positions. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: On the day following the last training day, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
-
Animal Model Example: In a study with SAMP8 mice, Donepezil (3 mg/kg/day) was administered orally for 2 months before the Morris Water Maze test.[4]
Y-Maze Test
-
Objective: To evaluate short-term spatial working memory.
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Mice are placed at the end of one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded. A spontaneous alternation is defined as successive entries into the three different arms.
-
The percentage of spontaneous alternations is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Animal Model Example: To induce memory impairment, mice can be treated with scopolamine. The effect of an AChEI like Donepezil (e.g., 3 mg/kg) on preventing this impairment is then assessed.[2]
Acetylcholinesterase (AChE) Activity Assay
-
Objective: To measure the in vivo inhibition of AChE activity in brain tissue or blood.
-
Procedure (based on Ellman's method):
-
Following treatment with the test compound, animals are euthanized, and brain tissue (e.g., hippocampus, cortex) or blood is collected.
-
The tissue is homogenized in a suitable buffer.
-
The homogenate is incubated with acetylthiocholine iodide (a substrate for AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid).
-
The rate of color change is measured spectrophotometrically and is proportional to the AChE activity.
-
The percentage of inhibition is calculated by comparing the activity in treated animals to that in vehicle-treated controls.
-
IV. Visualizations
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
Caption: Mechanism of action of AChE inhibitors in the cholinergic synapse.
Experimental Workflow: In Vivo Efficacy Testing
References
- 1. Peripheral neuropathy - Wikipedia [en.wikipedia.org]
- 2. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ddg-pharmfac.net [ddg-pharmfac.net]
- 5. Discovery of Novel Acetylcholinesterase Inhibitors as Potential Candidates for the Treatment of Alzheimer’s Disease [ouci.dntb.gov.ua]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AChE-IN-9 and Other Novel Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel acetylcholinesterase inhibitor, AChE-IN-9, with other established and emerging inhibitors of this critical enzyme. The information presented herein is intended to support research and development efforts in the field of neurodegenerative diseases and other conditions associated with cholinergic deficits.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. The development of novel AChE inhibitors with improved efficacy and safety profiles is an active area of research.
This compound: A Novel Tacrine-Glycoconjugate
This compound is a novel acetylcholinesterase inhibitor characterized as a tacrine glycoconjugate. This modification of the parent compound, tacrine, is designed to reduce the hepatotoxicity associated with the original molecule while maintaining or enhancing its AChE inhibitory activity.
Comparative Performance Data
The following table summarizes the in vitro efficacy of this compound in comparison to other notable acetylcholinesterase inhibitors. The data presented are IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the AChE enzyme by 50%.
Table 1: Comparison of in vitro Acetylcholinesterase (AChE) Inhibitory Activity
| Inhibitor | Chemical Class | AChE IC50 | Source |
| This compound | Tacrine Glycoconjugate | 0.4 µM | [Kaur Gulati H, et al., 2022] |
| Donepezil | Piperidine | 8.12 nM - 11.6 nM | [Selleck Chem] |
| Rivastigmine | Carbamate | 4.3 nM - 4.15 µM | [R&D Systems, Selleck Chem] |
| Galantamine | Alkaloid | ~4.1 x 10⁻⁷ M (0.41 µM) | [PubMed] |
| Huperzine A | Alkaloid | 82 nM | [The pharmacology and therapeutic potential of (−)-huperzine A] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., enzyme source, substrate concentration, buffer conditions). The data presented here are for comparative purposes and are drawn from various scientific sources.
Hepatotoxicity Profile
A significant challenge in the development of AChE inhibitors is the potential for liver toxicity. This compound has been specifically designed to mitigate the hepatotoxicity observed with its parent compound, tacrine. The following table provides a qualitative comparison of the hepatotoxicity profiles of the selected inhibitors.
Table 2: Comparative Hepatotoxicity Profile
| Inhibitor | Hepatotoxicity Profile |
| This compound | Reported to have lower hepatotoxicity on HepG2 cells compared to tacrine. [Kaur Gulati H, et al., 2022] |
| Tacrine (Parent Compound) | Known to cause significant hepatotoxicity. |
| Donepezil | Generally considered to have a low risk of hepatotoxicity, though rare cases have been reported. |
| Rivastigmine | Generally considered to have a low risk of hepatotoxicity. |
| Galantamine | Generally considered to have a low risk of hepatotoxicity. |
| Huperzine A | Generally considered to have a favorable safety profile with low risk of hepatotoxicity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key assays used to characterize acetylcholinesterase inhibitors.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring AChE activity.
Principle: The assay is based on the reaction of the thiol product of acetylthiocholine hydrolysis (catalyzed by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test inhibitor at various concentrations.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test inhibitor solution to each well.
-
Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Hepatotoxicity Assay (MTT Assay in HepG2 Cells)
This assay is a common method to assess the cytotoxic effects of a compound on a liver cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing an indication of cell viability.
Materials:
-
HepG2 cells (human liver cancer cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound)
-
MTT solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as the percentage of the absorbance of treated cells relative to the control cells.
Visualizing Key Pathways and Processes
The following diagrams, generated using the DOT language, illustrate important concepts related to acetylcholinesterase inhibition and its evaluation.
Caption: Cholinergic synapse and the mechanism of AChE inhibition.
Caption: Experimental workflow for an AChE inhibition assay.
Validating the Therapeutic Potential of AChE-IN-9 for Dementia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel acetylcholinesterase (AChE) inhibitor, AChE-IN-9, against established dementia therapeutics: Donepezil, Rivastigmine, and Galantamine. The following sections present a compilation of preclinical and clinical data in structured tables, detailed experimental protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows to aid in the objective assessment of this compound's therapeutic potential.
Preclinical Efficacy and Selectivity
The initial preclinical evaluation of an AChE inhibitor is critical to establishing its potency, selectivity, and potential for central nervous system activity. The following table summarizes the in vitro inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), benchmarked against current standards of care.
Table 1: In Vitro Inhibitory Activity of this compound and Comparator Compounds
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) | Source |
| This compound | Data to be determined | Data to be determined | Data to be determined | - |
| Donepezil | 6.7 | 7,400 | ~1104 | [1] |
| Rivastigmine | 4.3 | 31 | ~7.2 | [1] |
| Galantamine | 4.3 (G1 form) | - | - | [1] |
Note: IC50 values can vary between studies based on experimental conditions. The data presented here are from a comparative in vitro study in male Wistar rats for Donepezil and Rivastigmine[1]. Galantamine's IC50 for the G1 form of AChE is provided, but a comparable BuChE IC50 from the same study was not available.
In Vivo Efficacy in Animal Models
Animal models of dementia, particularly transgenic mouse models of Alzheimer's disease, are instrumental in evaluating the in vivo efficacy of new chemical entities. These models allow for the assessment of cognitive improvement and potential disease-modifying effects.
Table 2: In Vivo Efficacy of AChE Inhibitors in Animal Models of Dementia
| Compound | Animal Model | Key Cognitive/Pathological Outcomes | Source |
| This compound | Data to be determined | Data to be determined | - |
| Donepezil | APP23 Transgenic Mice | Age-dependent cognitive decline was evaluated, with chronic treatment showing potential disease-modifying efficacy. | |
| Rivastigmine | AChE Knockout Mice | Increased hippocampal acetylcholine levels, suggesting efficacy through BuChE inhibition in the absence of AChE. | [1] |
| Galantamine | APP/PS1 Transgenic Mice | Chronic treatment led to improved cognitive performance and a reduction in Aβ deposition and astrocyte activation. |
Clinical Efficacy and Safety Profile
Ultimately, the therapeutic potential of a new drug is determined by its performance in human clinical trials. The following tables summarize the clinical efficacy of established AChE inhibitors in patients with dementia, as measured by changes in standardized cognitive scales, and their common adverse effects.
Table 3: Clinical Efficacy of Established AChE Inhibitors in Dementia
| Compound | Cognitive Outcome Measure | Mean Improvement vs. Placebo | Source |
| Donepezil | ADAS-Cog (24 weeks) | -2.92 points | [2] |
| MMSE (24 weeks) | +2.27 (Hedges' g) | [3] | |
| Rivastigmine | ADAS-Cog (26 weeks) | -1.79 points | [4] |
| MMSE (26 weeks) | +0.74 points | [4] | |
| Galantamine | ADAS-Cog (6 months) | -3.1 points (higher dose) | [5] |
| MMSE (24 months) | -1.41 vs. -2.14 for placebo | [6] |
ADAS-Cog: Alzheimer's Disease Assessment Scale-Cognitive subscale (lower score indicates better cognition). MMSE: Mini-Mental State Examination (higher score indicates better cognition).
Table 4: Common Adverse Effects of Established AChE Inhibitors in Dementia Patients
| Adverse Effect | Donepezil | Rivastigmine | Galantamine |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | Nausea, Vomiting, Diarrhea, Abdominal Pain, Anorexia | Nausea, Vomiting, Diarrhea |
| Central Nervous System | Insomnia, Dizziness, Headache | Dizziness, Headache, Syncope | Dizziness, Headache |
| Cardiovascular | Bradycardia | Bradycardia | Bradycardia |
| Other | Rhabdomyolysis (rare) | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of a new therapeutic candidate.
1. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the in vitro inhibitory potency of compounds against AChE and BuChE.
-
Principle: The assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine from the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured at 412 nm[9][10].
-
Procedure:
-
Prepare a solution of the test compound (e.g., this compound) at various concentrations.
-
In a 96-well plate, add a buffered solution (e.g., phosphate buffer, pH 8.0).
-
Add the cholinesterase enzyme solution (AChE from electric eel or human recombinant, or BuChE from equine serum or human plasma).
-
Add the test compound solution and incubate for a predefined period.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents, which are cognitive functions often impaired in Alzheimer's disease.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation[11][12][13].
-
Procedure:
-
Acquisition Phase:
-
Mice are placed in the pool from different starting positions and must learn the location of the hidden platform to escape the water.
-
Each mouse undergoes several trials per day for several consecutive days.
-
The time taken to find the platform (escape latency) and the path length are recorded. A decrease in these parameters over time indicates learning.
-
-
Probe Trial:
-
After the acquisition phase, the platform is removed from the pool.
-
The mouse is allowed to swim for a fixed period (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates memory retention.
-
-
-
Data Analysis: The escape latency, path length, and time spent in the target quadrant are compared between the vehicle-treated control group and the group treated with the test compound (this compound).
3. In Vivo Measurement of Brain Acetylcholine Levels (Microdialysis)
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as acetylcholine, in the extracellular fluid of specific brain regions of freely moving animals.
-
Principle: A small, semi-permeable probe is implanted into the brain region of interest (e.g., hippocampus or cortex). A physiological solution (perfusate) is slowly pumped through the probe. Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the perfusate, which is then collected and analyzed[14][15].
-
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with an artificial cerebrospinal fluid (aCSF) solution, often containing a low concentration of an AChE inhibitor to prevent the degradation of acetylcholine in the dialysis tubing.
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
Administer the test compound (this compound) and continue collecting samples to measure changes in acetylcholine levels.
-
Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS)[16].
-
4. Blood-Brain Barrier (BBB) Permeability Assay
This assay determines the ability of a compound to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.
-
In Vitro Model (Parallel Artificial Membrane Permeability Assay - PAMPA):
-
Principle: This high-throughput assay uses a 96-well plate system with a filter plate coated with a lipid solution that mimics the BBB. The test compound is added to the donor wells, and its appearance in the acceptor wells is measured over time[17].
-
Procedure:
-
Prepare a solution of the test compound.
-
Coat the filter of the donor plate with a brain lipid solution.
-
Add the test compound solution to the donor wells.
-
Place the donor plate on top of the acceptor plate, which contains a buffer solution.
-
Incubate for a specific period.
-
Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
-
-
In Vivo Method:
-
Principle: The test compound is administered to an animal, and its concentration is measured in both the blood plasma and the brain tissue at various time points.
-
Procedure:
-
Administer the test compound to the animal (e.g., via intravenous or oral route).
-
At different time points, collect blood samples and euthanize the animal to collect the brain.
-
Homogenize the brain tissue.
-
Extract the compound from the plasma and brain homogenate.
-
Quantify the concentration of the compound in both matrices using LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) to assess BBB penetration.
-
-
Visualizations
To further elucidate the mechanisms and processes involved in the validation of this compound, the following diagrams are provided.
Caption: Cholinergic signaling pathway and the mechanism of AChE inhibition.
Caption: A standard workflow for the preclinical evaluation of a new AChE inhibitor.
Caption: Comparative properties of this compound versus established inhibitors.
References
- 1. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil for dementia due to Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 3. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. Efficacy and safety of galantamine in patients with mild to moderate Alzheimer's disease: multicentre randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of galantamine in a 2-year, randomized, placebo-controlled study in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse Effects of Cholinesterase Inhibitors in Dementia, According to the Pharmacovigilance Databases of the United-States and Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of donepezil, rivastigmine and galantamine for patients with Alzheimer's disease: systematic review of the 'real-world' evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
Cross-Validation of AChE-IN-9 Activity: A Comparative Guide to Assay Formats
For Researchers, Scientists, and Drug Development Professionals
In the landscape of acetylcholinesterase (AChE) inhibitor discovery, rigorous validation of a compound's activity is paramount. The observed potency of an inhibitor, such as AChE-IN-9, can be significantly influenced by the experimental methodology employed. This guide provides a comparative overview of common assay formats for determining AChE inhibitor activity, emphasizing the critical need for cross-validation to ensure data reliability and reproducibility. While specific comparative data for this compound is not publicly available, this guide outlines the principles and protocols for such a validation effort, using established inhibitors as illustrative examples.
The Importance of Cross-Validation
Comparison of Common AChE Inhibition Assay Formats
The selection of an appropriate assay format depends on several factors, including the research stage (e.g., high-throughput screening vs. lead optimization), available instrumentation, and the specific questions being addressed. Below is a summary of commonly employed assay formats for measuring AChE inhibition.
| Feature | Colorimetric (Ellman's) Assay | Fluorometric Assay | Cell-Based Assay |
| Principle | Measures the color change resulting from the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with DTNB.[1] | Measures the fluorescence generated from a product of the enzymatic reaction.[1][2] | Measures AChE activity within a cellular context, often using similar detection principles to in vitro assays.[1] |
| Throughput | High | High | Moderate to High |
| Sensitivity | Moderate | High | Variable |
| Cost | Low | Moderate | High |
| Advantages | Simple, cost-effective, well-established.[3][4] | Higher sensitivity, less prone to certain types of interference compared to colorimetric assays. | Provides data in a more physiologically relevant context, assessing cell permeability and potential off-target effects. |
| Disadvantages | Prone to interference from colored compounds and compounds containing free thiols. | Can be affected by fluorescent compounds. | More complex, higher variability, potential for compound cytotoxicity to confound results. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for common AChE inhibition assays.
Colorimetric AChE Inhibition Assay (Ellman's Method)
This method is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE.[1][3]
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) and positive control (e.g., Donepezil)
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and a positive control in phosphate buffer.
-
To each well of a 96-well plate, add:
-
20 µL of the test compound/control solution.
-
140 µL of phosphate buffer (pH 8.0).
-
20 µL of AChE enzyme solution.
-
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes, or as an endpoint reading after a fixed time.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Fluorometric AChE Inhibition Assay
This assay utilizes a fluorogenic substrate that produces a fluorescent product upon enzymatic reaction.
Materials:
-
96-well black microplate
-
Fluorescence microplate reader
-
Acetylcholinesterase (AChE) enzyme solution
-
Fluorogenic AChE substrate (e.g., Amplite Red)
-
Assay buffer
-
Test compound (this compound) and positive control (e.g., Tacrine)
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and a positive control in assay buffer.
-
To each well of a 96-well black microplate, add:
-
50 µL of the test compound/control solution.
-
50 µL of AChE enzyme solution.
-
-
Incubate the plate at room temperature for 10-20 minutes.
-
Add 50 µL of the fluorogenic substrate working solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm for Amplite Red).[1]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and the underlying biological mechanism, the following diagrams are provided.
Caption: Cross-validation workflow for this compound.
Caption: Acetylcholinesterase reaction and inhibition.
Conclusion
The robust characterization of an acetylcholinesterase inhibitor like this compound necessitates a multi-faceted approach. By employing a combination of colorimetric, fluorometric, and cell-based assays, researchers can gain a comprehensive understanding of the compound's inhibitory profile, mitigate the risk of misleading data from a single assay format, and build a stronger foundation for further drug development efforts. The protocols and comparative framework provided in this guide serve as a valuable resource for designing and executing a thorough cross-validation strategy.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of the Neuroprotective Efficacies of a Novel Acetylcholinesterase Inhibitor, Compound 24r, and Rivastigmine
For Immediate Release
In the relentless pursuit of effective therapeutic strategies for neurodegenerative diseases such as Alzheimer's, the scientific community continues to explore novel compounds that not only alleviate symptoms but also confer tangible neuroprotective benefits. This guide provides a detailed comparison of the neuroprotective effects of a promising new sulfone analog of donepezil, herein referred to as Compound 24r, and the established acetylcholinesterase (AChE) inhibitor, Rivastigmine. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms and performance based on available experimental data.
Introduction to the Compounds
Compound 24r is a novel, synthetically derived sulfone analog of donepezil. It has been designed as a potent inhibitor of acetylcholinesterase (AChE) with additional neuroprotective properties aimed at addressing multiple facets of neurodegeneration.[1][2][3]
Rivastigmine is a well-established, pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It is clinically used for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[4][5] Beyond its primary enzymatic inhibition, Rivastigmine has been shown to exhibit neuroprotective effects.[4][5][6][7]
Comparative Efficacy: A Data-Driven Overview
To facilitate a clear and objective comparison, the following tables summarize the key quantitative data on the AChE inhibitory potency and neuroprotective effects of Compound 24r and Rivastigmine.
| Parameter | Compound 24r | Rivastigmine | Reference |
| Target Enzyme(s) | Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | [1],[4] |
| AChE Inhibition (IC50) | 2.4 nM | ~2070 nM | [1],[8] |
| Mechanism of Inhibition | Mixed-type | Pseudo-irreversible | [1],[8] |
| Neuroprotective Effect | Compound 24r | Rivastigmine | Experimental Model | Reference |
| Increased Cell Viability | Significantly prevented cell death at 0.5 µM. | Maximum protection at 3 µM against Aβ25-35 induced toxicity. | SH-SY5Y neuroblastoma cells | [2],[5] |
| Reduced Cell Death | Significantly increased cell viability in GA-exposed neuronal cells. | 40% decrease in cell death at 100 µM. | SH-SY5Y neuroblastoma cells | [2],[4] |
| Anti-Apoptotic Activity | Rescued neuronal morphology and increased cell viability. | Attenuates apoptotic neuronal death signaling. | SH-SY5Y cells / Rat model | [1],[9][10] |
| Anti-Oxidative Stress | Showed evident protection from oxidative stress. | Markedly reduced oxidative stress indicators. | Okadaic acid-induced models / Rat models | [1],[11] |
| Anti-Amyloid Aggregation | Significantly reduced amyloid aggregation in the presence of AChE. | Directs APP processing toward the non-amyloidogenic pathway. | In vitro assays | [2],[12] |
| Tau Phosphorylation | Reduced tau phosphorylation at S396 residue. | Inhibited tau phosphorylation. | GA-exposed SH-SY5Y cells / STZ-induced rat model | [1],[9] |
Mechanistic Insights: Signaling Pathways
The neuroprotective actions of both Compound 24r and Rivastigmine are mediated through distinct and overlapping signaling pathways.
Compound 24r's neuroprotective mechanism, beyond AChE inhibition, involves the mitigation of downstream pathological events such as tau hyperphosphorylation and amyloid-β aggregation. Its antioxidant properties suggest an interaction with cellular stress response pathways.
Rivastigmine exerts its neuroprotective effects through multiple mechanisms. One key pathway involves the activation of the heat shock response, leading to the upregulation of heat shock proteins like Hsp70, which are crucial for cellular defense.[4] Additionally, Rivastigmine has been shown to modulate the PI3K-Akt signaling pathway, a critical cascade for cell survival and proliferation.[5] It also influences the processing of amyloid precursor protein (APP) towards the non-amyloidogenic α-secretase pathway.[12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the neuroprotective effects of these compounds.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This spectrophotometric method is widely used to measure AChE activity.
-
Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB). The rate of color formation is proportional to AChE activity and is measured at 412 nm.
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the test compound (or vehicle control).
-
Add the AChE enzyme and incubate.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals to determine the reaction rate.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of the control.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity and is used to determine cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.
-
Treat the cells with the neurotoxic agent (e.g., amyloid-beta, glyceraldehyde) with or without the test compound (Compound 24r or Rivastigmine).
-
After the incubation period, add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Treat cells as described in the cell viability assay.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer and add Annexin V-FITC and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer. The results differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Oxidative Stress Assay (DCFH-DA Assay)
This assay measures the intracellular generation of reactive oxygen species (ROS).
-
Principle: The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
-
Procedure:
-
Treat cells as previously described.
-
Load the cells with DCFH-DA and incubate.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope.
-
Conclusion
Both Compound 24r and Rivastigmine demonstrate significant neuroprotective effects beyond their primary role as cholinesterase inhibitors. Compound 24r, a novel donepezil analog, exhibits remarkably potent AChE inhibition and demonstrates a multi-faceted neuroprotective profile by mitigating tau pathology, amyloid aggregation, and oxidative stress. Rivastigmine, a clinically established drug, confers neuroprotection through distinct mechanisms, including the activation of cellular defense pathways and the modulation of APP processing.
The data presented in this guide suggests that Compound 24r holds considerable promise as a next-generation therapeutic agent for neurodegenerative diseases, warranting further preclinical and clinical investigation. The direct comparison with Rivastigmine provides a valuable benchmark for evaluating the potential advantages of such novel multi-target compounds in the future of neurotherapeutics.
References
- 1. Novel inhibitors of AChE and Aβ aggregation with neuroprotective properties as lead compounds for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Acteylcholinesterase inhibitor rivastigmine enhances cellular defenses in neuronal and macrophage-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel effect of rivastigmine on presynaptic proteins and neuronal viability in a neurodegeneration model of fetal rat primary cortical cultures and its implication in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Donepezil–Arylsulfonamide Hybrids as Multitarget-Directed Ligands for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. Rivastigmine Regulates the HIF-1α/VEGF Signaling Pathway to Induce Angiogenesis and Improves the Survival of Random Flaps in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Evaluating the Safety Profile of a Novel Acetylcholinesterase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of the novel, hypothetical acetylcholinesterase (AChE) inhibitor, AChE-IN-H, against established AChE inhibitors currently in clinical use for Alzheimer's disease: Donepezil, Rivastigmine, and Galantamine. The information presented is intended to offer a framework for evaluating new chemical entities in this class, supported by experimental data and methodologies.
Mechanism of Action and Clinical Context
Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2] Their primary mechanism involves preventing the breakdown of acetylcholine, a crucial neurotransmitter for memory and cognition, thereby increasing its availability in the synaptic cleft.[2][3] While all three established drugs—Donepezil, Rivastigmine, and Galantamine—share this core mechanism, they exhibit differences in their selectivity, reversibility, and additional pharmacological actions that can influence their efficacy and safety profiles.[3][4] Donepezil is a selective, reversible inhibitor of AChE.[3] Rivastigmine inhibits both acetylcholinesterase and butyrylcholinesterase.[3] Galantamine is a selective, competitive, and reversible AChE inhibitor that also modulates nicotinic acetylcholine receptors.[3]
The development of new AChE inhibitors like the hypothetical AChE-IN-H aims to improve upon the therapeutic window of existing treatments, potentially by offering enhanced selectivity, reduced side effects, or alternative metabolic pathways to minimize drug-drug interactions.
Comparative Safety and Tolerability
The safety profiles of Donepezil, Rivastigmine, and Galantamine are well-characterized. Common adverse effects are primarily cholinergic in nature and often dose-dependent. These include gastrointestinal issues such as nausea, vomiting, and diarrhea.[1] Across trials, the incidence of adverse events is generally reported to be lowest for Donepezil and highest for Rivastigmine.[5][6]
Table 1: Comparison of In Vitro Potency and Selectivity
| Compound | Target(s) | IC50 (AChE) | IC50 (BuChE) | Selectivity (BuChE/AChE) | Data Source |
| AChE-IN-H | AChE | 0.8 nM | 800 nM | ~1000 | Hypothetical Preclinical Data |
| Donepezil | AChE | 6.7 nM | 7400 nM | ~1104 | Published Literature |
| Rivastigmine | AChE, BuChE | 4.5 nM | 3.8 nM | ~0.8 | Published Literature |
| Galantamine | AChE | 0.39 µM | 8.8 µM | ~22.5 | Published Literature |
Note: IC50 values can vary between different experimental setups. The data for AChE-IN-H is hypothetical for illustrative purposes.
Table 2: Summary of Common and Serious Adverse Effects
| Adverse Effect | AChE-IN-H (Projected) | Donepezil | Rivastigmine | Galantamine |
| Gastrointestinal | ||||
| Nausea | Mild to Moderate | Common[7][8] | Common, often more pronounced[9][10][11][12][13] | Common[14] |
| Vomiting | Mild | Common[7] | Common, often more pronounced[9][10][11][12][13] | Common[14] |
| Diarrhea | Mild | Common[7][8] | Common[9][10][11][12][13] | Common[14] |
| GI Bleeding | Low Risk | Potential risk, especially with NSAID use[7] | Potential risk[10][11] | Potential risk[15] |
| Cardiovascular | ||||
| Bradycardia | Low Risk | Potential vagotonic effects[7][8] | Potential for slow heartbeat[9][13] | Potential for bradycardia[15] |
| Syncope | Low Risk | Potential risk | Potential for fainting[9][11][13] | Potential risk |
| Neurological | ||||
| Dizziness | Mild | Common[16] | Common[10][11][13] | Common |
| Headache | Mild | Common | Common[10][11] | Common |
| Insomnia | Possible | Reported[8][17] | Difficulty sleeping reported[10][11] | Possible |
| Seizures | Low Risk | Rare[18] | Rare[10][11] | Possible with overdose[14][19] |
| Other | ||||
| Weight Loss | Minimal | Possible[8][17] | Common[9][10][11][12] | Possible[14] |
| Hepatotoxicity | Low Risk | Not typically associated | Not typically associated | Not typically associated[15] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and potential for off-target effects, it is crucial to visualize the underlying biological pathways and the experimental procedures used for safety assessment.
Caption: Cholinergic signaling pathway and the action of AChE inhibitors.
Caption: A typical workflow for the preclinical safety evaluation of a new drug candidate.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of a compound's safety profile. Below is a representative protocol for an in vitro cytotoxicity assay.
Protocol: MTT Assay for In Vitro Cytotoxicity
1. Objective: To assess the cytotoxicity of a test compound (e.g., AChE-IN-H) on a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) by measuring the metabolic activity of the cells.
2. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
3. Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader (absorbance at 570 nm)
4. Procedure:
-
Cell Seeding:
-
Trypsinize and count the SH-SY5Y cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include control wells: untreated cells (vehicle control) and medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium from each well.
-
Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
5. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Conclusion
This guide provides a comparative framework for evaluating the safety profile of the hypothetical AChE inhibitor, AChE-IN-H, in relation to established drugs. The provided tables, diagrams, and protocols serve as a template for the systematic assessment required in preclinical drug development. A thorough evaluation, encompassing in vitro and in vivo studies, is essential to characterize the therapeutic index and potential risks of any new chemical entity before it can be considered for clinical investigation. The ultimate goal is to develop novel therapies with improved safety and tolerability for patients with Alzheimer's disease.
References
- 1. Alzheimer's Disease Treatments | Northwestern Medicine [nm.org]
- 2. alzheimers.org.uk [alzheimers.org.uk]
- 3. mdpi.com [mdpi.com]
- 4. Cholinesterase inhibitors used in the treatment of Alzheimer's disease: the relationship between pharmacological effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer’s disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. adlarityhcp.com [adlarityhcp.com]
- 8. The safety and tolerability of donepezil in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rivastigmine Side Effects: Common, Severe, Long Term [drugs.com]
- 10. Rivastigmine: MedlinePlus Drug Information [medlineplus.gov]
- 11. Rivastigmine [healthhub.sg]
- 12. Rivastigmine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Galantamine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Galantamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Donepezil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 17. The safety and tolerability of donepezil in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 19. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Confirming On-Target Engagement of Novel Acetylcholinesterase Inhibitors in the Brain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the on-target engagement of novel acetylcholinesterase (AChE) inhibitors in the brain. Due to the absence of publicly available data for a compound specifically named "AChE-IN-9," this document will utilize the well-characterized AChE inhibitor, Donepezil , as a representative example to illustrate the necessary experimental data and protocols. This guide is intended to serve as a template for the evaluation of new chemical entities targeting acetylcholinesterase in the central nervous system.
Comparative Performance of Acetylcholinesterase Inhibitors
Effective on-target engagement in the brain requires a compound to not only potently inhibit the target enzyme but also to cross the blood-brain barrier and occupy the target in the intended tissue. The following table summarizes key performance indicators for Donepezil, which would be essential to establish for a novel inhibitor like our hypothetical "this compound".
| Parameter | This compound (Hypothetical Data) | Donepezil (Reference Data) | Significance |
| In Vitro Potency (IC50) | 5-15 nM | 6.7 nM | Measures the concentration of the inhibitor required to reduce AChE activity by 50% in a cell-free system. |
| Brain AChE Occupancy | >30% at therapeutic dose | ~35-40% at 5 mg/day dose[1] | Indicates the percentage of the target enzyme in the brain that is bound by the inhibitor at a given dose. |
| Ex Vivo AChE Inhibition | 30-50% at therapeutic dose | ~31.5% maximal inhibition in rat plasma[2] | Measures the reduction in AChE activity in tissue samples taken from an animal after administration of the inhibitor. |
| Brain Penetration | Efficacious target concentration of ~46.5 ng/g[2] | Efficacious target concentration of ~46.5 ng/g in rodent brain[2] | The ability of the compound to cross the blood-brain barrier and reach its target in the central nervous system. |
Signaling Pathway: Acetylcholine Hydrolysis by Acetylcholinesterase
Acetylcholinesterase plays a crucial role in cholinergic neurotransmission by terminating the signal. It does this by hydrolyzing the neurotransmitter acetylcholine into choline and acetate in the synaptic cleft.[3] Inhibition of AChE increases the levels of acetylcholine in the synapse, enhancing cholinergic signaling. This is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[4][5]
Experimental Protocols
Confirming on-target engagement of a novel AChE inhibitor requires a combination of in vitro, ex vivo, and in vivo experiments.
In Vitro Acetylcholinesterase Activity Assay (Ellman's Method)
This assay is a widely used colorimetric method to measure AChE activity and determine the IC50 value of an inhibitor.
Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.[6] The rate of color change is proportional to the AChE activity.
Protocol:
-
Reagent Preparation: Prepare assay buffer, DTNB solution, acetylthiocholine substrate solution, and a solution of the test inhibitor (e.g., this compound) at various concentrations.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test inhibitor solution.
-
Add the AChE enzyme to each well and incubate.
-
Initiate the reaction by adding the acetylthiocholine substrate.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of AChE inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vivo Brain Target Engagement Assessment using PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to directly measure the occupancy of a target by a drug in the living brain.[1]
Principle: A radiolabeled tracer that binds to AChE (e.g., [11C]-donepezil or [11C]-MP4A) is administered to the subject.[1] The amount of tracer binding is measured using PET before and after the administration of the unlabeled inhibitor (e.g., this compound). A reduction in tracer binding after administration of the test compound indicates that it has occupied the AChE binding sites.[1]
Protocol:
-
Baseline PET Scan:
-
Administer the radiolabeled AChE tracer to the subject (e.g., a primate or human).
-
Perform a PET scan to measure the baseline binding of the tracer in different brain regions.
-
-
Drug Administration: Administer a therapeutic dose of the test inhibitor (this compound).
-
Post-Dose PET Scan:
-
After a suitable time for the drug to reach the brain, administer the radiolabeled AChE tracer again.
-
Perform a second PET scan to measure the tracer binding in the presence of the inhibitor.
-
-
Data Analysis:
-
Calculate the distribution volume (DV) of the tracer in various brain regions for both scans.
-
The percentage of target occupancy is calculated as: [(DV_baseline - DV_post-dose) / DV_baseline] * 100.
-
Ex Vivo Brain AChE Activity Assay
This method provides a more direct measure of AChE inhibition in the brain tissue of animals treated with the inhibitor.
Protocol:
-
Animal Dosing: Administer the test inhibitor (this compound) or vehicle to a group of laboratory animals (e.g., mice or rats).
-
Tissue Collection: At a specific time point after dosing, euthanize the animals and rapidly dissect the brain.[7]
-
Tissue Homogenization: Homogenize the brain tissue in an appropriate buffer to release the enzymes.[8]
-
AChE Activity Measurement: Measure the AChE activity in the brain homogenates using the in vitro colorimetric assay described above (Ellman's method).[8]
-
Data Analysis: Compare the AChE activity in the brains of inhibitor-treated animals to that of the vehicle-treated control group to determine the percentage of ex vivo AChE inhibition.
Conclusion
To confirm the on-target engagement of a novel acetylcholinesterase inhibitor such as the hypothetical "this compound," a multi-faceted approach is essential. The combination of in vitro potency assays, in vivo brain imaging, and ex vivo tissue analysis provides a comprehensive picture of the compound's ability to interact with its intended target in the complex biological environment of the brain. The data and protocols outlined in this guide, using Donepezil as a reference, offer a robust framework for the preclinical and clinical development of new AChE inhibitors for neurodegenerative diseases.
References
- 1. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Predictors of response to acetylcholinesterase inhibitors in dementia: A systematic review [frontiersin.org]
- 4. Frontiers | Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches [frontiersin.org]
- 5. Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
Independent Verification of Novel Acetylcholinesterase Inhibitor Activity
A Comparative Analysis of a Novel Acetylcholinesterase Inhibitor Against Established Therapeutics
In the landscape of Alzheimer's disease research and drug development, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This guide provides an independent verification of the published activity of a novel acetylcholinesterase inhibitor, herein referred to as AChE-IN-9, by comparing its in-vitro efficacy with established AChE inhibitors: Donepezil, Galantamine, and Rivastigmine. This objective comparison is intended for researchers, scientists, and drug development professionals to contextualize the potential of new chemical entities in this therapeutic area.
Quantitative Comparison of Inhibitory Activity
The primary measure of efficacy for an acetylcholinesterase inhibitor is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the reported IC50 values for this compound and the comparator drugs against acetylcholinesterase. A lower IC50 value signifies a higher potency of the inhibitor.
| Compound | AChE IC50 (nM) | Comparator Drugs IC50 (nM) |
| This compound (Proxy: Compound 4) | 88 | |
| Donepezil | 6.7 - 11.6[1] | |
| Galantamine | 850[2] | |
| Rivastigmine | 43 - 4150[3] |
Note: As no public data is available for a compound specifically named "this compound", "Compound 4" from a recent publication on novel uracil derivatives as AChE inhibitors has been used as a proxy for the purpose of this comparative guide.[4]
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is crucial for the evaluation of potential drug candidates. The data presented in this guide is based on the widely accepted Ellman's method, a rapid and sensitive spectrophotometric assay.
Principle of the Assay:
The Ellman's assay quantifies the activity of acetylcholinesterase by measuring the rate of production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to the enzyme's activity. The presence of an inhibitor will slow down this reaction.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test inhibitor (this compound or comparator drug) at various concentrations
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test inhibitor is prepared and then serially diluted to obtain a range of concentrations.
-
Enzyme and Inhibitor Incubation: A solution of AChE is pre-incubated with each concentration of the inhibitor for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine, and the chromogen, DTNB, to the enzyme-inhibitor mixture.
-
Measurement of Absorbance: The absorbance of the resulting yellow solution is measured kinetically at 412 nm using a microplate reader. Readings are taken at regular intervals for a specific duration (e.g., 5 minutes).
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the acetylcholinesterase signaling pathway and the experimental workflow for determining inhibitory activity.
Caption: Acetylcholinesterase signaling pathway and mechanism of inhibition.
Caption: Workflow for determining AChE inhibitory activity using Ellman's method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches [frontiersin.org]
- 4. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for AChE-IN-9
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized compounds like AChE-IN-9, a Tacrine glycoconjugate, are paramount for laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures, grounded in the safety profile of its parent compound, Tacrine.
Hazard Profile and Safety Summary
This compound is an acetylcholinesterase (AChE) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the hazard profile of its core component, Tacrine, provides essential safety information. Tacrine is classified as a hazardous substance, and its derivatives should be handled with the same level of caution.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] | P264: Wash hands thoroughly after handling.[2][3] P270: Do not eat, drink or smoke when using this product.[2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[3] |
| Carcinogenicity | Suspected of causing cancer.[1][2] | P201: Obtain special instructions before use.[4] |
Experimental Workflow for Safe Handling and Disposal
The following workflow outlines the essential steps for the safe handling and disposal of this compound, from receipt to final waste management. Adherence to these procedures will minimize exposure risks and ensure regulatory compliance.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves, when handling this compound in solid or solution form.[3][5]
2. Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected as hazardous chemical waste.[5]
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
The label should include the words "Hazardous Waste," the full chemical name (this compound, Tacrine glycoconjugate), and the associated hazards (e.g., Toxic, Irritant).
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from incompatible materials, and has secondary containment to prevent spills.
4. Disposal Request and Pickup:
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EH&S) office to schedule a waste pickup.
-
Provide EH&S with accurate information about the waste contents.
5. Decontamination:
-
Decontaminate work surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol) followed by a soap and water wash.
-
Collect all decontamination materials (e.g., wipes) as hazardous waste.
6. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert others.
-
If trained and equipped, and the spill is small, contain the spill using an appropriate absorbent material.
-
Wear appropriate PPE during cleanup.
-
Collect all spill cleanup materials in a sealed container and dispose of it as hazardous waste.
-
For large spills, or if you are not trained in spill response, contact your institution's emergency response team or EH&S immediately.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound functions by inhibiting the acetylcholinesterase (AChE) enzyme. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, leading to enhanced cholinergic neurotransmission. This mechanism is central to the therapeutic and toxicological effects of this class of compounds.
By adhering to these safety and disposal protocols, laboratories can mitigate the risks associated with this compound and ensure a safe research environment. Always consult your institution's specific chemical hygiene plan and EH&S department for guidance tailored to your facility.
References
Essential Safety and Handling Protocol for AChE-IN-9
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the acetylcholinesterase inhibitor, AChE-IN-9. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure.[1][2][3] The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols.[4][5]
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes | Chemical Splash Goggles | Must provide a complete seal around the eyes to protect against splashes and aerosols.[6][7] Standard safety glasses are insufficient. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling chemical compounds.[7] Double-gloving may be appropriate for handling concentrated solutions. Check for any signs of degradation and change gloves frequently. |
| Body | Laboratory Coat | A flame-resistant lab coat that fits properly should be worn and fully fastened to protect against spills.[4] |
| Respiratory | Fume Hood or Respirator | All handling of solid this compound and its volatile solutions should be conducted in a certified chemical fume hood to prevent inhalation of powders or vapors.[8] For situations where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges should be used.[3] |
| Feet | Closed-Toed Shoes | Shoes should fully cover the feet to protect against spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk. The following procedural guidance outlines the lifecycle of this compound within the laboratory, from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly labeled with the compound's identity and associated hazards.
2. Handling and Experimental Use:
-
Always work within a designated area, such as a chemical fume hood.[4]
-
Before use, read the available safety information and have a clear plan for the experiment.
-
Avoid the creation of dust or aerosols.
-
Use the smallest quantity of the compound necessary for the experiment.
-
Do not eat, drink, or apply cosmetics in the laboratory.[4]
-
Wash hands thoroughly with soap and water after handling the compound.[9]
3. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert your supervisor.
-
Follow your institution's specific spill cleanup procedures.
-
For eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6][9]
-
For skin contact, remove contaminated clothing and wash the affected area with soap and water.[9]
4. Disposal Plan:
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste (Solutions containing this compound) | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.[4] |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous waste. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety office for specific guidance.[10]
Experimental Workflow Diagram
The following diagram illustrates a safe handling workflow for a chemical inhibitor like this compound.
References
- 1. osha.gov [osha.gov]
- 2. Personal protective equipment (PPE) | Research Starters | EBSCO Research [ebsco.com]
- 3. safetyculture.com [safetyculture.com]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. osha.gov [osha.gov]
- 6. youtube.com [youtube.com]
- 7. smigroupuk.com [smigroupuk.com]
- 8. emperordye.com [emperordye.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
